Kanamycin B
Description
Bekanamycin has been reported in Apis cerana and Streptomyces kanamyceticus with data available.
Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, with antibacterial activity. Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect.
BEKANAMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
kanendomycin is the sulfate of bekanamycin; RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-FQSMHNGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29701-07-3 (sulfate[1:1]) | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023185 | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4696-76-8 | |
| Record name | Kanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bekanamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bekanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEKANAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Kanamycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin B, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound. It delves into its binding to the 30S ribosomal subunit, the subsequent disruption of protein synthesis, and the experimental methodologies employed to elucidate these processes. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed protocols for key experimental assays. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial antibiotic's function.
Introduction
First isolated from Streptomyces kanamyceticus, the kanamycins are a group of aminoglycoside antibiotics that have been a cornerstone in the treatment of various bacterial infections.[1] this compound, a prominent member of this family, is distinguished by its 2-amino,2-deoxy-analog structure of kanamycin A.[2] Like other aminoglycosides, this compound is a bactericidal agent, meaning it actively kills bacteria rather than merely inhibiting their growth.[3] Its broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[2] The primary mechanism of action involves the high-affinity binding to the bacterial ribosome, leading to a cascade of events that ultimately prove fatal to the bacterium.[1]
The Molecular Target: The Bacterial Ribosome
The efficacy of this compound as an antibiotic stems from its selective targeting of the bacterial 70S ribosome, a complex ribonucleoprotein particle composed of a large (50S) and a small (30S) subunit. This compound specifically binds to the 30S subunit, which plays a critical role in decoding the messenger RNA (mRNA) template during protein synthesis.[3][4]
Binding to the A-Site of 16S rRNA
The primary binding site of this compound is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) component of the 30S subunit.[1][5] This interaction is characterized by high affinity and specificity. The binding pocket is a highly conserved region within helix 44 of the 16S rRNA.[6]
Key molecular interactions involve the formation of hydrogen bonds between the amino and hydroxyl groups of this compound and specific nucleotides of the 16S rRNA. While the precise network of all interactions is complex, footprinting and structural studies have identified crucial residues. This compound binding protects nucleotides such as A1408 and G1494 from chemical modification, indicating their close proximity to the bound drug.[7] The binding of this compound to this site induces a conformational change in the ribosome, displacing two universally conserved adenosine residues, A1492 and A1493, from their stacked positions within helix 44.[8] This conformational switch mimics the state of the ribosome when a cognate codon-anticodon pair is present in the A-site, a crucial step in the fidelity of translation.
The Consequences: Inhibition and Disruption of Protein Synthesis
The binding of this compound to the ribosomal A-site has profound and multifaceted consequences for protein synthesis, ultimately leading to bacterial cell death.
Inhibition of Translation Initiation and Elongation
This compound can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis where the 30S and 50S subunits assemble on the mRNA.[4] Furthermore, by occupying the A-site, this compound physically obstructs the binding of incoming aminoacyl-tRNA, thereby inhibiting the elongation of the polypeptide chain.[9]
Codon Misreading and Production of Aberrant Proteins
A hallmark of aminoglycoside action is the induction of codon misreading. The conformational changes induced by this compound binding in the A-site compromise the ribosome's proofreading ability. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[3][10] The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect.[3]
Disruption of the Bacterial Cell Membrane
The bactericidal nature of this compound is not solely attributed to the inhibition of protein synthesis. The accumulation of mistranslated proteins can lead to damage of the cytoplasmic membrane.[3] This damage increases the permeability of the bacterial cell, facilitating the further uptake of this compound in a self-promoted manner and accelerating cell death.[3]
Quantitative Analysis of this compound Activity
The interaction of this compound with its ribosomal target and its inhibitory effects on bacterial growth can be quantified using various experimental techniques.
| Parameter | Value | Method | Organism/System | Reference |
| Dissociation Constant (KD) | 9.98 µM | MicroScale Thermophoresis (MST) | Escherichia coli 16S rRNA A-site | [3] |
| Dissociation Constant (KD) | 180 nM | Surface Plasmon Resonance (SPR) | RNA aptamer selected against this compound | [11] |
| Minimum Inhibitory Concentration (MIC) | Varies by species | Broth microdilution or disk diffusion | Various bacteria | [12] |
Table 1: Quantitative Data for this compound Activity. The dissociation constant (KD) is a measure of the binding affinity between this compound and its target RNA, with a lower value indicating a stronger interaction. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to study the mechanism of action of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Detection: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Plot the amount of protein synthesized as a function of this compound concentration. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, can be determined from this curve.
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of this compound to the ribosome or ribosomal RNA.
Protocol:
-
Preparation of Ribosomes/RNA: Isolate and purify 70S ribosomes or transcribe the 16S rRNA A-site RNA fragment in vitro.
-
Radiolabeling (optional): The RNA can be radiolabeled (e.g., with 32P) for easier detection.
-
Binding Reaction: Incubate a fixed concentration of ribosomes or RNA with increasing concentrations of this compound in a suitable binding buffer.
-
Filtration: Pass the binding reactions through a nitrocellulose membrane under vacuum. The membrane will retain ribosomes and ribosome-ligand complexes, while unbound RNA will pass through.
-
Washing: Wash the membrane with cold binding buffer to remove non-specifically bound molecules.
-
Quantification: Quantify the amount of bound RNA on the membrane using scintillation counting (for radiolabeled RNA) or other detection methods.
-
Data Analysis: Plot the fraction of bound RNA as a function of this compound concentration. The dissociation constant (KD) can be calculated by fitting the data to a binding isotherm.
X-ray Crystallography of Ribosome-Kanamycin B Complex
This technique provides a high-resolution three-dimensional structure of this compound bound to the ribosome.
Methodology:
-
Crystallization: Co-crystallize purified 70S ribosomes or 30S ribosomal subunits with this compound. This is a highly specialized process that involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.
-
Data Processing: Integrate the intensities of the diffraction spots and scale the data.
-
Structure Determination: Use the diffraction data to calculate an electron density map of the ribosome-Kanamycin B complex. This often involves molecular replacement, using a known ribosome structure as a starting model.
-
Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final, high-resolution structure.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin B Complex
Cryo-EM is another powerful technique for determining the structure of large macromolecular complexes like the ribosome.
Methodology:
-
Sample Preparation: A thin film of the purified ribosome-Kanamycin B complex solution is rapidly frozen in liquid ethane. This vitrification process preserves the native structure of the complex.
-
Image Acquisition: The frozen sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.
-
Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the ribosome-Kanamycin B complex.
-
Model Building and Analysis: An atomic model is built into the 3D map, allowing for the detailed analysis of the this compound binding site and its interactions with the ribosome.
Visualizing the Mechanism and Workflows
To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.
Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the multi-step process by which this compound enters the bacterial cell, binds to the ribosome, disrupts protein synthesis, and ultimately leads to cell death.
Figure 2: Experimental Workflow for In Vitro Translation Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory effect of this compound on protein synthesis in a cell-free system.
Conclusion
The mechanism of action of this compound is a well-orchestrated molecular assault on the bacterial protein synthesis machinery. Its high-affinity binding to the A-site of the 16S rRNA within the 30S ribosomal subunit triggers a cascade of events, including the inhibition of translation and the production of aberrant proteins, which collectively lead to bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, and for combating the growing threat of antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our arsenal against bacterial pathogens.
References
- 1. A proof of the specificity of kanamycin-ribosomal RNA interaction with designed synthetic analogs and the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Genome-wide identification of this compound binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro selection of RNA against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zellbio.eu [zellbio.eu]
Unraveling the Nuances: A Technical Guide to the Structural Differences Between Kanamycin A and Kanamycin B
For Researchers, Scientists, and Drug Development Professionals
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a complex of closely related compounds, with Kanamycin A being the principal component. A thorough understanding of the subtle structural variations within this complex, particularly between Kanamycin A and its biosynthetic precursor, Kanamycin B, is crucial for research, development, and quality control in the pharmaceutical industry. This technical guide provides an in-depth exploration of the structural distinctions, supported by quantitative data, detailed experimental protocols for their differentiation, and a clear visualization of their chemical relationship.
Core Structural Differences and Biosynthetic Relationship
The fundamental distinction between Kanamycin A and this compound lies in the substitution at the C2' position of the 2-deoxystreptamine (2-DOS) ring system. Kanamycin A possesses a hydroxyl (-OH) group at this position, whereas this compound features an amino (-NH2) group.[1] This seemingly minor alteration has implications for their biological activity and physicochemical properties.
The biosynthesis of these molecules is intrinsically linked. Kanamycin A is synthesized from this compound through a two-step enzymatic process catalyzed by the enzymes KanJ and KanK.[2][3] This hierarchical synthesis underscores the importance of this compound as a direct precursor in the production of the more abundant Kanamycin A.
Quantitative Data Summary
The structural difference is reflected in their chemical formulas and molecular weights. The addition of an amino group in place of a hydroxyl group results in a slight variation in their elemental composition and overall mass.
| Property | Kanamycin A | This compound |
| Molecular Formula | C₁₈H₃₆N₄O₁₁[4][5] | C₁₈H₃₇N₅O₁₀ |
| Molecular Weight | 484.50 g/mol [4][5] | 483.51 g/mol |
| Key Structural Feature at C2' | Hydroxyl (-OH) group[1] | Amino (-NH₂) group[1] |
Visualizing the Structural Distinction
The following diagram, generated using the DOT language, illustrates the precise structural difference between Kanamycin A and this compound.
References
- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 3. thaiscience.info [thaiscience.info]
- 4. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Kanamycin B Aminoglycoside Antibiotic
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kanamycin is a broad-spectrum aminoglycoside antibiotic complex isolated from the bacterium Streptomyces kanamyceticus.[1][2] The complex consists of three main components: Kanamycin A, B, and C, with Kanamycin A being the most abundant.[1][3] Kanamycin B, also known as bekanamycin, is a significant variant distinguished by its enhanced potency, particularly against a range of Gram-positive and Gram-negative bacteria.[4][5] Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7] This guide provides an in-depth technical overview of this compound, covering its chemical characteristics, mechanism of action, antimicrobial spectrum, resistance mechanisms, and relevant experimental protocols.
Chemical and Physical Characteristics
The core structure of the kanamycin family consists of two amino sugars linked glycosidically to a central 2-deoxystreptamine (2-DOS) aminocyclitol ring.[7] this compound is structurally distinct from Kanamycin A. The key difference is at the C2' position of the 6-amino-6-deoxy-D-glucose moiety; Kanamycin A has a hydroxyl (-OH) group, whereas this compound possesses an amino (-NH2) group.[7] This modification contributes to this compound's broader spectrum of activity and increased potency, but also to its higher toxicity profile.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H37N5O10[8] |
| Molar Mass | 483.52 g/mol |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol[8] |
| Appearance | White or yellowish-white crystalline powder |
| Solubility | Soluble in water (50 mg/mL), practically insoluble in alcohol, acetone, and ether. |
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, a critical component of protein synthesis.[7][8] This process can be broken down into several key steps:
-
Cellular Uptake: As a cationic molecule, kanamycin initially interacts with anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This interaction displaces divalent cations, disrupting the outer membrane and facilitating the antibiotic's entry into the periplasmic space. Further transport across the cytoplasmic membrane is an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds specifically to the A-site on the 16S rRNA within the 30S ribosomal subunit.[2][3][6] The binding involves four key nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[2][6] This binding event interferes with the decoding site, locking it in a conformation that reduces translational fidelity.[6]
-
Inhibition of Protein Synthesis: The binding of this compound to the ribosome has several downstream consequences:
-
Bactericidal Effect: The accumulation of non-functional or toxic proteins disrupts numerous cellular processes, including membrane integrity.[7] This leads to damage of the cytoplasmic membrane, further increasing the uptake of kanamycin and ultimately resulting in bacterial cell death.[7]
Mechanism of this compound Action
Antimicrobial Spectrum
This compound is a broad-spectrum antibiotic, effective against many Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[9] It is particularly potent against members of the Enterobacteriaceae family.[10] However, it is generally ineffective against anaerobic bacteria, fungi, and viruses.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin against Various Bacterial Strains
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1-4 | CLSI M100 |
| Klebsiella pneumoniae | ATCC 13883 | 1-4 | CLSI M100 |
| Proteus mirabilis | ATCC 25933 | 2-8 | CLSI M100 |
| Pseudomonas aeruginosa | ATCC 27853 | 8-32 | CLSI M100 |
| Staphylococcus aureus | ATCC 29213 | 1-4 | CLSI M100 |
| Staphylococcus aureus (Bovine intramammary) | 51 isolates (MIC50) | 0.78 | [11] |
| Mycobacterium tuberculosis | Wild-type susceptible | ≤ 2.5 | [12] |
| Mycobacterium tuberculosis | Resistant strains | ≥ 5.0 | [12] |
Note: MIC values can vary between testing methods and specific isolates. The values from CLSI (Clinical and Laboratory Standards Institute) represent typical ranges for quality control strains.
Mechanisms of Resistance
Bacterial resistance to kanamycin is a significant clinical concern and primarily occurs through three main mechanisms.[13][14]
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[13] These enzymes inactivate the antibiotic by adding chemical groups, preventing it from binding to the ribosome.[9] The main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): Add an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group. The aph(3')-Ia gene is a well-known example that confers kanamycin resistance.[13]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Add a nucleotidyl (e.g., adenyl) group.
-
-
Target Site Alteration: Mutations in the bacterial chromosome can alter the antibiotic's binding site on the ribosome. For kanamycin, mutations in the 16S rRNA gene (rrs), particularly at or near the A-site (e.g., an A-to-G substitution at position 1408 in E. coli), can significantly reduce binding affinity and confer high-level resistance.[1][13][15]
-
Reduced Permeability and Efflux: Bacteria can develop resistance by limiting the intracellular concentration of the antibiotic. This can be achieved by:
-
Decreased Uptake: Mutations that alter the cell membrane or the energy-dependent transport system can reduce the amount of kanamycin entering the cell.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[13] The Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) are two families of efflux pumps implicated in kanamycin resistance.[13]
-
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Bekanamycin (this compound) | Antibiotic | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. goldbio.com [goldbio.com]
- 8. This compound | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound sulfate salt aminoglycoside antibiotic [sigmaaldrich.com]
- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Detection of Kanamycin-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Kanamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin B, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a potent inhibitor of a broad range of pathogenic bacteria.[1] This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. Quantitative data on its efficacy are presented, alongside detailed visualizations of its molecular interactions and common resistance pathways. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Antimicrobial Spectrum of this compound
This compound exhibits bactericidal activity against a wide array of bacteria, including Gram-positive and Gram-negative species, as well as Mycoplasma and certain Mycobacterium species.[2] It is generally more potent than its counterpart, Kanamycin A, particularly against Gram-negative bacteria and some resistant strains.[2] However, like other aminoglycosides, it is largely ineffective against anaerobic bacteria, fungi, and viruses.[3]
Gram-Negative Bacteria
This compound is highly effective against many clinically significant Gram-negative bacteria.[1] Aminoglycosides are primarily used for infections involving aerobic, Gram-negative bacteria.[3] The spectrum of activity includes, but is not limited to:
-
Proteus species (both indole-positive and indole-negative)[3][4]
-
Pseudomonas aeruginosa[5]
-
Salmonella species[4]
-
Shigella species[4]
Gram-Positive Bacteria
While potent, this compound is typically not the first-line treatment for Gram-positive infections, as other antibiotics are often more potent and less toxic to the host.[3] Nevertheless, it shows activity against:
-
Staphylococcus aureus (including some methicillin-resistant strains, MRSA)[4][5]
-
Staphylococcus epidermidis[4]
-
Streptococcus uberis[6]
-
It has also been used synergistically with penicillin-related antibiotics for streptococcal infections.[3]
Mycobacteria
Kanamycin is a crucial component of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[7] Its activity extends to various mycobacteria, including:
Quantitative Antimicrobial Activity
The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Gram-positive | 4 | [5] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ≤16 | [5] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 0.5 | [5] |
| Listeria monocytogenes ATCC 19115 | Gram-positive | 8 | [5] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | >128 | [5] |
| Vancomycin-resistant Enterococci (VRE) | Gram-positive | >128 | [5] |
| Escherichia coli ATCC 25922 | Gram-negative | ≤16 | [5] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | [5] |
| Salmonella enterica ATCC 14028 | Gram-negative | 16 | [5] |
| Mycobacterium tuberculosis | Acid-fast | 2.5 - 5.0 | [9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis.[4][6] This process involves several key steps, from entry into the cell to the disruption of ribosomal function.
-
Cellular Uptake: As a polycationic molecule, this compound initially interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), destabilizing the outer membrane and enhancing the drug's own uptake in a process known as self-promoted uptake.[6]
-
Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[3][6] Specifically, it targets the 16S rRNA at the A-site (aminoacyl-tRNA binding site), interfering with the decoding process.[3][10] The binding involves interactions with specific nucleotides of the 16S rRNA and the S12 ribosomal protein.[3][11]
-
Inhibition of Protein Synthesis: This binding has three primary consequences:
-
It blocks the formation of the initiation complex between mRNA and the ribosome.[3]
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6]
-
It leads to the premature termination of translation and the breakup of polysomes into nonfunctional monosomes.[3][11]
-
-
Cell Death: The accumulation of non-functional or toxic proteins, coupled with damage to the cell membrane from their insertion, leads to a loss of membrane integrity and ultimately, bacterial cell death.[6][10]
Caption: Mechanism of action for this compound.
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Determining the in vitro susceptibility of a bacterial isolate to this compound is critical for clinical and research applications. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods.
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the MIC of an antibiotic.
Principle: A standardized suspension of bacteria is tested against serially diluted concentrations of the antibiotic in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[12]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate salt in sterile deionized water (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] c. Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: a. Using a multi-well microtiter plate (e.g., 96-well), dispense the growth medium into each well. b. Create a two-fold serial dilution of this compound across the wells. For example, starting from 64 µg/mL down to 0.125 µg/mL. c. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the negative control). b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).[12][13]
Caption: Workflow for Broth Microdilution MIC Assay.
Mechanisms of Resistance
Bacterial resistance to this compound and other aminoglycosides is a significant clinical concern. The primary mechanisms of resistance are:
-
Enzymatic Modification: This is the most common resistance mechanism.[14][15] Bacteria acquire genes (often on plasmids) that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the drug through:
-
N-acetylation by aminoglycoside acetyltransferases (AACs).
-
O-phosphorylation by aminoglycoside phosphotransferases (APHs).
-
O-nucleotidylation by aminoglycoside nucleotidyltransferases (ANTs). The modified antibiotic has a reduced affinity for its ribosomal target.[15]
-
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA or ribosomal proteins (like S12) can prevent this compound from binding effectively.[14][16] Another emerging mechanism is the post-transcriptional methylation of the 16S rRNA by specific methyltransferases, which blocks the antibiotic binding site.[16]
-
Reduced Permeability and Efflux: Changes in the bacterial cell wall, such as modifications to the outer membrane porins, can decrease the uptake of the antibiotic.[14][15] Additionally, bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[14]
Caption: Major mechanisms of bacterial resistance to this compound.
Conclusion
This compound remains a potent antibiotic with a significant antimicrobial spectrum, particularly against Gram-negative bacteria and mycobacteria. Its utility is well-defined by quantitative measures such as MIC, determined through standardized protocols. Understanding its mechanism of action provides a basis for rational drug design, while knowledge of resistance mechanisms is crucial for stewardship and the development of next-generation aminoglycosides to combat evolving pathogens. This guide serves as a foundational resource for professionals engaged in the study and application of this important antimicrobial agent.
References
- 1. Bekanamycin (this compound) | Antibiotic | TargetMol [targetmol.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Synthesis and Bioactivities of this compound-Derived Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A study on the structure, mechanism, and biochemistry of this compound dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Kanamycin B with the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of Kanamycin B to the 30S ribosomal subunit, a critical interaction for its antibiotic activity. This document details the molecular basis of this interaction, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction
This compound is a potent aminoglycoside antibiotic that exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit, a key component of the ribosome that plays a crucial role in decoding messenger RNA (mRNA). This binding event disrupts the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, bacterial cell death. Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the development of new aminoglycoside derivatives with improved efficacy and reduced toxicity.
Mechanism of Action
This compound, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, primarily targets the aminoacyl-tRNA accommodation site (A-site) within the decoding center of the 30S ribosomal subunit.[1][2] The binding site is located in a highly conserved region of the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44).
The binding of this compound to the A-site induces a significant conformational change in the 16S rRNA. This change involves the flipping out of two universally conserved adenine residues, A1492 and A1493, from their stacked positions within h44. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. This mimicry leads to a decrease in the accuracy of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs.
The primary consequences of this compound binding are:
-
mRNA Misreading: The induced conformational change lowers the decoding fidelity, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or misfolded proteins.[3]
-
Inhibition of Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This further disrupts the process of protein synthesis.[4][5]
The accumulation of aberrant proteins and the stalling of ribosomes on mRNA transcripts trigger a cascade of downstream cellular stress responses, ultimately leading to bacterial cell death.
Quantitative Data
The interaction between this compound and the 30S ribosomal subunit has been characterized by various quantitative parameters. The following tables summarize key binding affinity and inhibitory concentration data from the literature.
| Parameter | Value | Method | Organism/System | Reference |
| IC50 | 0.02 µg/ml | In vitro translation assay | E. coli wild-type ribosomes | --INVALID-LINK-- |
| Kd | 9.98 µM | MicroScale Thermophoresis (MST) | E. coli 16S rRNA A-site | --INVALID-LINK-- |
| Kd (for KanJ) | 1.54 µM | Isothermal Titration Calorimetry (ITC) | Streptomyces kanamyceticus KanJ protein | --INVALID-LINK-- |
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| RNA Target | Kd (µM) | Method | Reference |
| 5S rRNA | 2.84 | MST | --INVALID-LINK-- |
| ibsC mRNA | 26 | MST | --INVALID-LINK-- |
Table 2: Dissociation Constants of this compound for Other RNA Molecules
Experimental Protocols
This section outlines detailed methodologies for key experiments used to study the interaction of this compound with the 30S ribosomal subunit.
In Vitro Transcription and Translation Assay
This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
S30 extract from E. coli
-
DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Transcription and translation reaction buffer
-
Luminometer or fluorescence plate reader
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture, and energy source in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection:
-
For luciferase reporter: Add luciferin substrate and measure luminescence using a luminometer.
-
For GFP reporter: Measure fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis: Plot the reporter signal as a function of this compound concentration and determine the IC50 value, the concentration at which 50% of protein synthesis is inhibited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to the 30S ribosomal subunit, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]
Materials:
-
Purified 30S ribosomal subunits
-
This compound
-
ITC buffer (e.g., HEPES or phosphate buffer with appropriate salt concentrations)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Dialyze both the 30S subunits and this compound extensively against the same ITC buffer to minimize heats of dilution.[8] Degas the solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the 30S subunit solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of this compound into the sample cell, allowing the system to reach equilibrium after each injection. A small initial injection is often performed to account for dilution effects.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor the binding kinetics (association and dissociation rates) and affinity of this compound to the 30S subunit.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified 30S ribosomal subunits
-
This compound
-
SPR running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Ligand Immobilization: Immobilize the 30S ribosomal subunits onto the sensor chip surface via amine coupling or other suitable chemistry.
-
Analyte Injection: Flow different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized 30S subunits will cause a change in the refractive index, which is detected by the instrument.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal over time to obtain association (kon) and dissociation (koff) curves.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the this compound-30S interaction (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgrams to a kinetic binding model to determine the kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
Signaling Pathway
The following diagram illustrates the downstream cellular consequences of this compound binding to the 30S ribosomal subunit.
Experimental Workflow: In Vitro Translation Assay
The following diagram outlines the workflow for an in vitro translation assay to determine the IC50 of this compound.
Logical Relationship: this compound Binding and Miscoding
This diagram illustrates the logical relationship between this compound binding and the induction of mRNA miscoding.
References
- 1. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]
- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM of kinesin-binding protein: challenges and opportunities from protein-surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome profiling in response to this compound reveals its wider non-antibiotic cellular function in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Response of 30S-bound IF3 to A-Site Binders Streptomycin and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Kanamycin from Streptomyces kanamyceticus: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and scientific characterization of Kanamycin, an aminoglycoside antibiotic isolated from the soil bacterium Streptomyces kanamyceticus. The discovery of Kanamycin in 1957 by a team of Japanese scientists led by Dr. Hamao Umezawa marked a significant milestone in the treatment of bacterial infections, particularly those resistant to other antibiotics available at the time. This document details the initial isolation and purification protocols, the morphological and physiological characteristics of the producing organism, the antibacterial spectrum of Kanamycin with specific minimum inhibitory concentration (MIC) data, and its mechanism of action. Furthermore, this guide presents detailed experimental methodologies and visual representations of key processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic agents. It was in this scientific landscape that Kanamycin emerged as a potent weapon against a wide array of bacterial pathogens. Isolated from Streptomyces kanamyceticus, Kanamycin belongs to the aminoglycoside class of antibiotics, known for their bactericidal activity through the inhibition of protein synthesis. This whitepaper will delve into the foundational research that brought Kanamycin from a soil microbe to a clinical reality, providing the technical details necessary for a deep understanding of its origins and properties.
The Discovery of Kanamycin
In 1957, Japanese scientist Hamao Umezawa and his team successfully isolated Kanamycin from the culture broth of Streptomyces kanamyceticus. Their systematic screening of soil actinomycetes for new antimicrobial agents led to the identification of this promising new antibiotic. The initial discovery highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
The Producing Organism: Streptomyces kanamyceticus
Streptomyces kanamyceticus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics. The organism exhibits the characteristic morphology of Streptomyces, forming a complex network of branching vegetative mycelia. As the culture matures, it develops aerial hyphae that differentiate into chains of spores, giving the colonies a distinctive powdery appearance.
Table 1: Morphological, Cultural, and Physiological Characteristics of Streptomyces kanamyceticus
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Filamentous, branching vegetative mycelium with aerial hyphae and spore chains |
| Colony Color | Beige to clay brown |
| Metabolism | Aerobic, Chemoorganotrophic |
| Temperature Range for Growth | Mesophilic, with optimal growth around 28-30°C |
| Carbon Source Utilization | Can utilize a variety of carbon sources for growth |
| Secondary Metabolite Production | Produces a complex of Kanamycin antibiotics, with Kanamycin A being the major component |
Isolation and Purification of Kanamycin
The original isolation and purification of Kanamycin by Umezawa's team involved a multi-step process typical for the recovery of basic, water-soluble antibiotics from fermentation broths. The general workflow is outlined below.
Experimental Protocol: Isolation and Purification of Kanamycin
The following protocol is a representation of the methods used for the isolation and purification of Kanamycin from the fermentation broth of S. kanamyceticus.
-
Fermentation: S. kanamyceticus is cultured in a suitable liquid medium under aerobic conditions. The medium composition, pH, temperature, and aeration are optimized to maximize Kanamycin production.
-
Harvesting and Clarification: After an appropriate incubation period (typically several days), the fermentation broth is harvested. The mycelium and other solid components are removed by filtration or centrifugation to yield a clarified broth containing the dissolved Kanamycin.
-
Cation Exchange Chromatography: The clarified broth is passed through a column packed with a cation exchange resin. Kanamycin, being a basic compound, binds to the resin while acidic and neutral impurities are washed away.
-
Elution: The bound Kanamycin is then eluted from the resin using an acidic solution, such as dilute sulfuric acid or hydrochloric acid.
-
Adsorption Chromatography: The eluate is further purified by adsorption chromatography, often using activated carbon. Kanamycin adsorbs to the carbon, and impurities can be washed away with appropriate solvents.
-
Elution from Carbon: The Kanamycin is eluted from the carbon using an acidic solvent, such as acid methanol.
-
Neutralization and Concentration: The acidic eluate is neutralized and then concentrated under reduced pressure to increase the Kanamycin concentration.
-
Crystallization: The concentrated Kanamycin solution is then treated with a suitable solvent, such as methanol or acetone, to induce crystallization. The resulting crystals of Kanamycin sulfate are collected by filtration, washed, and dried.
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of Kanamycin.
Antibacterial Spectrum and Activity
Kanamycin exhibits a broad spectrum of activity against a variety of pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of Kanamycin A against a range of Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin A against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.0 - 4.0 |
| Staphylococcus aureus (VISA) | 3798 | >64 |
| Staphylococcus haemolyticus | 602 | >64 |
| Enterococcus faecalis | ATCC 29212 | 16 - 64 |
| Enterococcus faecalis (Van A) | 560 | 64 |
Table 3: Minimum Inhibitory Concentration (MIC) of Kanamycin A against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4.0 |
| Klebsiella pneumoniae | ATCC 13883 | 0.5 - 2.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - >128 |
| Proteus vulgaris | ATCC 13315 | 2.0 - 8.0 |
| Salmonella typhimurium | ATCC 14028 | 4.0 - 16.0 |
Experimental Protocol: Broth Microdilution for MIC Determination
The Broth Microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Kanamycin Stock Solution: A stock solution of Kanamycin sulfate is prepared in a suitable sterile solvent (e.g., water) at a known concentration.
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the Kanamycin stock solution is prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of Kanamycin. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Kanamycin at which there is no visible growth.
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action
Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is characteristic of aminoglycoside antibiotics.
-
Binding to the 30S Ribosomal Subunit: Kanamycin actively transports across the bacterial cell membrane and binds to the 30S ribosomal subunit.
-
Interference with Protein Synthesis: This binding interferes with the initiation complex of peptide formation, causes misreading of the mRNA, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Non-functional Proteins: The resulting aberrant proteins are non-functional and can be toxic to the bacterial cell.
-
Cell Death: The disruption of protein synthesis and the accumulation of faulty proteins ultimately lead to bacterial cell death.
Kanamycin Biosynthesis Pathway
The biosynthesis of Kanamycin in S. kanamyceticus is a complex process involving a series of enzymatic reactions. The pathway begins with the formation of a central 2-deoxystreptamine (2-DOS) ring, which is then glycosylated and further modified to produce the various Kanamycin components. Notably, the pathway features a branch point leading to parallel pathways for the synthesis of different Kanamycin analogues.
The Core Mechanism of Kanamycin B in Halting Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin B, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides an in-depth exploration of the molecular interactions and consequential downstream effects that define this compound's mode of action. Through a synthesis of structural biology, biochemical assays, and kinetic studies, we dissect the binding of this compound to its primary target on the 30S ribosomal subunit, leading to the inhibition of translocation and the induction of mRNA misreading. This document serves as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways to facilitate further research and drug development in the field of antibacterial therapeutics.
Introduction
The inexorable rise of antibiotic resistance necessitates a profound understanding of the mechanisms by which existing antibiotics function. This compound, a member of the kanamycin family of aminoglycosides, has long been a stalwart in the arsenal against bacterial infections. Its efficacy stems from its ability to bind with high affinity to the bacterial ribosome, thereby disrupting the fidelity and processivity of protein synthesis. This guide delves into the core of this inhibitory mechanism, providing a technical overview for researchers engaged in the study of ribosome function and the development of novel antimicrobial agents.
The Ribosomal Target of this compound
This compound primarily targets the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. The binding site is located within the decoding center, a highly conserved region of the 16S ribosomal RNA (rRNA) known as helix 44 (h44).
Primary Binding Site: Helix 44 of the 16S rRNA
Structural studies, including X-ray crystallography and cryo-electron microscopy, have elucidated the precise interactions between this compound and the A-site of the 16S rRNA.[1][2] this compound nestles into a pocket in h44, forming critical hydrogen bonds with key nucleotides. This binding event induces a conformational change in the decoding center, specifically flipping out two universally conserved adenine residues, A1492 and A1493.[3] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby locking the A-site in a conformation that is prone to errors.
Secondary Binding Site: Helix 69 of the 23S rRNA
In addition to its primary target on the 30S subunit, this compound has been shown to interact with a secondary site on the 50S ribosomal subunit, specifically helix 69 (H69) of the 23S rRNA.[4] This interaction is implicated in the inhibition of ribosome recycling, a crucial step for the release of ribosomes from mRNA after protein synthesis is complete.
Molecular Consequences of this compound Binding
The binding of this compound to the ribosome triggers a cascade of events that ultimately leads to the cessation of protein synthesis and bacterial cell death.
Inhibition of Ribosomal Translocation
One of the primary consequences of this compound binding is the potent inhibition of ribosomal translocation.[5][6][7] Translocation is the intricate process by which the ribosome moves along the mRNA in a codon-by-codon manner, a step essential for the elongation of the polypeptide chain. This compound's interaction with the decoding center appears to physically impede the movement of the tRNAs and mRNA through the ribosome.[5] Kinetic studies have demonstrated that this compound significantly slows down the rate of translocation, effectively stalling the ribosome on the mRNA.[8]
Induction of mRNA Miscoding
A hallmark of aminoglycoside action is the induction of mRNA misreading. By stabilizing a conformation of the A-site that resembles the cognate tRNA-bound state, this compound lowers the decoding fidelity.[3][9] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[3] Quantitative analyses have shown that aminoglycosides can induce clusters of translation errors, where a single misreading event increases the probability of subsequent errors in close proximity.[3]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified through various biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of its potency.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.02 µg/mL | In vitro translation with bacterial wild-type ribosomes | [10] |
| IC50 | >100 µg/mL | In vitro translation with rabbit reticulocyte ribosomes | [10] |
| Kd | 9.98 µM | Microscale Thermophoresis (MST) with 16S rRNA A-site | [11] |
Table 1: Inhibitory Concentrations and Binding Affinity of this compound. IC50 (half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of protein synthesis. Kd (dissociation constant) represents the affinity of this compound for its ribosomal RNA target.
Experimental Protocols
A comprehensive understanding of this compound's mode of action relies on robust experimental methodologies. This section provides detailed protocols for key assays used to investigate its inhibitory effects.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
384-well plates
-
Luminometer or fluorometer
Procedure:
-
Prepare the in vitro translation reaction mix according to the manufacturer's instructions, containing the S30 extract, amino acids, energy sources, and reporter plasmid DNA.
-
Dispense 20 µL of the reaction mix into each well of a 384-well plate.
-
Add serial dilutions of this compound to the assay wells. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using an appropriate plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[12][13]
Ribosome Filter Binding Assay
This assay measures the direct binding of radiolabeled this compound to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [3H]-Kanamycin B)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass microfiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of radiolabeled this compound in binding buffer.
-
Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass microfiber filter under vacuum. Ribosomes and bound this compound will be retained on the nitrocellulose filter, while unbound this compound will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of bound this compound against the concentration of free this compound to determine the binding affinity (Kd) and the number of binding sites.[14][15]
X-ray Crystallography of Ribosome-Kanamycin B Complex
This technique provides high-resolution structural information about the interaction between this compound and the ribosome.
Methodology Overview:
-
Crystallization: Co-crystallize purified 70S ribosomes or 30S ribosomal subunits with this compound. This is typically achieved using vapor diffusion methods, screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature).[16][17][18]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the ribosome-Kanamycin B complex is then built into this map and refined.[19]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin B Complex
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.
Methodology Overview:
-
Sample Preparation: A thin film of the purified ribosome-Kanamycin B complex solution is applied to an EM grid and rapidly frozen in liquid ethane. This process, known as vitrification, preserves the sample in a hydrated, non-crystalline state.
-
Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.[20][21][22]
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-Kanamycin B complex.[23]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's dual-site interaction with the bacterial ribosome and its downstream inhibitory effects.
Caption: Workflow for characterizing this compound's interaction with the ribosome.
Conclusion
This compound's mode of action is a paradigm of targeted antibiotic activity. Its high-affinity binding to a critical functional center of the bacterial ribosome initiates a series of events that effectively paralyze the protein synthesis machinery. By inhibiting translocation and promoting miscoding, this compound ensures a bactericidal outcome. The detailed understanding of these molecular interactions, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and a lower propensity for resistance. Continued research into the nuances of ribosome-antibiotic interactions remains a critical endeavor in the ongoing battle against infectious diseases.
References
- 1. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of kanamycin and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ribosomal translocation by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of kanamycin on protein synthesis: inhibition of elongation of peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple effects of kanamycin on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide identification of this compound binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray diffraction analysis of kanamycin-binding β-lactamase in complex with its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 22. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]
- 23. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Kanamycin Resistance Genes: The Case of NPTII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neomycin phosphotransferase II (NPTII) gene, a key determinant of resistance to kanamycin and other aminoglycoside antibiotics. The document delves into the core biochemical mechanisms of NPTII-mediated resistance, presents quantitative enzymatic data, and offers detailed experimental protocols for the assessment of kanamycin resistance and NPTII activity. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
The Core Mechanism of Kanamycin Resistance by NPTII
Kanamycin, an aminoglycoside antibiotic, exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis. This disruption of translation ultimately leads to bacterial cell death[1]. Resistance to kanamycin is frequently mediated by the expression of the neomycin phosphotransferase II (NPTII) enzyme, encoded by the nptII gene. This gene was originally identified on the bacterial transposon Tn5[2][3][4].
NPTII belongs to the aminoglycoside phosphotransferase (APH) family of enzymes. Specifically, it is classified as an APH(3')-IIa enzyme[5]. These enzymes inactivate aminoglycoside antibiotics through a process of enzymatic modification[6]. NPTII catalyzes the transfer of the gamma-phosphate group from a phosphate donor, typically adenosine triphosphate (ATP) or guanosine triphosphate (GTP), to the 3'-hydroxyl group of the aminoglycoside substrate, such as kanamycin. This phosphorylation event introduces a bulky, negatively charged phosphate group to the antibiotic molecule. The modified antibiotic exhibits a significantly reduced binding affinity for its ribosomal target, rendering it ineffective and allowing the bacterium to survive and proliferate in the presence of the drug.
The enzymatic inactivation of aminoglycosides is a prevalent mechanism of resistance in clinical settings and is a significant concern in the development of new antibacterial therapies. Other families of aminoglycoside-modifying enzymes include aminoglycoside acetyltransferases (AACs) and aminoglycoside nucleotidyltransferases (ANTs), which modify the antibiotic at different positions.
Quantitative Enzymatic Data for NPTII
The efficacy of NPTII in conferring resistance is underpinned by its enzymatic kinetics. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.
The following table summarizes the available kinetic parameters for NPTII (APH(3')-IIa) with its substrate, kanamycin.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Kanamycin | 19.7 ± 2.5 | 0.27 ± 0.02 | 1.37 x 10⁴ | [7] |
| ATP | N/A | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of kanamycin resistance and NPTII activity.
Determination of Minimum Inhibitory Concentration (MIC) for Kanamycin by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates (round-bottom wells are recommended)[8]
-
Kanamycin stock solution (filter-sterilized)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8][9]
-
Bacterial culture of the test organism
-
Sterile petri dishes[8]
-
Multipipettor[8]
-
ELISA plate reader or spectrophotometer (for optional quantitative analysis)
-
Incubator set at the optimal growth temperature for the test organism (e.g., 37°C)[8]
-
McFarland 0.5 turbidity standard[9]
Procedure:
-
Preparation of Kanamycin Dilutions: a. Prepare a 2x working stock of the highest desired kanamycin concentration in the test medium. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution[8]. b. Using a multipipettor, dispense 100 µL of sterile medium into all wells of a 96-well microtiter plate[8]. c. Add 100 µL of the 2x kanamycin working stock to the wells in the first column of the plate[8]. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down 6-8 times[8]. e. Continue this serial dilution across the plate to the desired final concentration, typically up to column 10. Discard 100 µL from column 10[8]. Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria)[8].
-
Preparation of Bacterial Inoculum: a. From a fresh culture (18-24 hours old) on a non-selective agar plate, pick several colonies and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[9]. c. Dilute the adjusted inoculum in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation[8][9].
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. b. The final volume in each well will be 200 µL. c. Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours[10].
-
Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well)[10]. b. The MIC is the lowest concentration of kanamycin at which there is no visible growth[6]. c. The results can also be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest drug concentration that reduces growth by a certain percentage (e.g., 90%) compared to the positive control[8].
NPTII Enzyme Activity Assay (Malachite Green-Based)
This protocol describes a non-radioactive, colorimetric assay to measure the activity of NPTII by quantifying the release of inorganic phosphate from ATP during the phosphorylation of kanamycin. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate.
Materials:
-
Purified NPTII enzyme or crude cell extract containing NPTII
-
Kanamycin sulfate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C (optional, for stabilization): 34% (w/v) sodium citrate.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add 0.1 volumes of Triton X-100. This working solution is typically stable for a day. Alternatively, commercially available Malachite Green assay kits can be used[4][11].
-
-
Phosphate Standard (e.g., KH₂PO₄) for creating a standard curve.
-
96-well clear, flat-bottom microtiter plate.
-
Spectrophotometer or plate reader capable of measuring absorbance at ~620-650 nm[4][12].
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of known concentrations of the phosphate standard in the assay buffer. b. Add a defined volume of each standard to separate wells of the 96-well plate. c. Add the Malachite Green working reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development[4]. d. Measure the absorbance at ~630 nm[12]. e. Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
-
Enzyme Reaction: a. In the wells of a 96-well plate, set up the reaction mixture containing the assay buffer, a saturating concentration of kanamycin (e.g., 100 µM), and the NPTII enzyme preparation. b. Include a "no enzyme" control (buffer only) and a "no substrate" (no kanamycin) control. c. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding a defined concentration of ATP to each well. e. Incubate the reaction for a specific period (e.g., 15-30 minutes) during which the reaction is linear.
-
Detection and Quantification: a. Stop the reaction by adding the Malachite Green working reagent. This will also initiate the color development[12]. b. Incubate at room temperature for 15-30 minutes. c. Measure the absorbance at ~630 nm[12]. d. Using the standard curve, determine the amount of phosphate released in each reaction. e. Calculate the specific activity of the NPTII enzyme (e.g., in µmol of phosphate released per minute per mg of protein).
Visualizations
Mechanism of NPTII-Mediated Kanamycin Inactivation
Caption: Mechanism of NPTII-mediated inactivation of Kanamycin.
Experimental Workflow for Determining Kanamycin MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. iacld.com [iacld.com]
- 2. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Purification and characterization of aminoglycoside 3'-phosphotransferase type IIa and kinetic comparison with a new mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 7. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. youtube.com [youtube.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. eubopen.org [eubopen.org]
An In-Depth Technical Guide to the Biosynthesis of Kanamycin B in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Kanamycin B, a significant aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. This document details the enzymatic reactions, genetic underpinnings, and experimental methodologies crucial for understanding and manipulating this important metabolic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and antibiotic drug development.
The this compound Biosynthetic Pathway: A Tale of Two Models
The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a central 2-deoxystreptamine (2-DOS) core. The constituent units of this compound, namely 2-DOS, kanosamine, and 6-amino-6-deoxy-D-glucose, are all derived from D-glucose.[1] For years, two primary models have been proposed to describe the precise sequence of events: a linear pathway and a more recently elucidated parallel pathway.
Initially, a linear pathway was suggested, wherein this compound was considered a direct precursor to Kanamycin A. However, subsequent research, including gene disruption studies and in vitro enzymatic assays, has provided strong evidence for a more complex network of parallel biosynthetic routes.[2] This newer model proposes that the pathway branches at an early stage, governed by the substrate promiscuity of a key glycosyltransferase, leading to the independent formation of Kanamycin A and B.[3] Gene knockout experiments targeting the kanJ gene, which encodes the enzyme responsible for converting this compound to Kanamycin A, resulted in a significant accumulation of this compound, supporting the model where this compound is a direct precursor to Kanamycin A in a specific branch of the overall pathway.[2]
dot digraph "Kanamycin_B_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Figure 1: Simplified overview of the this compound biosynthesis pathway.
Genetic and Enzymatic Machinery of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a cluster of genes, designated as the kan cluster, in S. kanamyceticus. These genes encode the enzymes responsible for each step of the pathway, from the initial cyclization of glucose-6-phosphate to the final tailoring reactions.
| Gene | Enzyme Name | Function in this compound Biosynthesis |
| kanA | 2-deoxy-scyllo-inosose synthase | Catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, the first committed step in 2-DOS formation. |
| kanB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Involved in the amination of 2-deoxy-scyllo-inosose. |
| kanC | 2-deoxy-scyllo-inosose dehydrogenase | Participates in the modification of the inosose ring. |
| kanD | Aminotransferase | Involved in the second amination step to form 2-DOS. |
| kanF | UDP-N-acetylglucosaminyltransferase | Glycosyltransferase that attaches a sugar moiety to the 2-DOS core to form a pseudodisaccharide intermediate. |
| kanE | Glycosyltransferase | Attaches the second sugar moiety to the pseudodisaccharide to form the pseudotrisaccharide backbone of this compound. |
| kanI | 6'-dehydro-3'-deamino-3'-hydroxyparomamine aminotransferase | Aminotransferase involved in the modification of the sugar moieties. |
| kacL | N-acetylkanamycin C deacetylase | Deacetylase that acts on an intermediate in the pathway. |
| kanJ | This compound dioxygenase | An Fe(II)/α-ketoglutarate-dependent dioxygenase that converts this compound to 2'-oxo-kanamycin B. |
| kanK | 2'-oxo-kanamycin B reductase | An NADPH-dependent reductase that reduces 2'-oxo-kanamycin B to Kanamycin A. |
| kanN | 2'-N-acetylparomamine deacetylase | Deacetylase involved in the formation of paromamine. |
Quantitative Insights into this compound Biosynthesis
Quantitative analysis of the this compound biosynthetic pathway provides crucial data for metabolic engineering and yield optimization. While comprehensive kinetic data for all enzymes is not yet available, studies have begun to elucidate the parameters of key enzymatic steps.
| Enzyme | Substrate(s) | Km (mM) | kcat (min-1) | Vmax | Product Yield | Notes |
| KanF | 2-DOS, UDP-GlcNAc | 0.12 (2-DOS), 0.23 (UDP-GlcNAc) | 0.08 | - | - | Kinetic parameters determined for the glycosyltransferase activity. |
| KanE | Paromamine, UDP-Glc | 0.21 (Paromamine), 0.15 (UDP-Glc) | 0.11 | - | - | Kinetic parameters for the second glycosylation step. |
| KanJ | This compound | Kd = 1.54 µM | - | - | - | Binding affinity (dissociation constant) determined by Isothermal Titration Calorimetry. |
| - | - | - | - | - | 3268 ± 255 µg/mL | Yield of this compound in a kanJ-disruption strain of S. kanamyceticus, representing a 12-fold increase over the wild-type strain.[2] |
Experimental Protocols for Studying this compound Biosynthesis
A deep understanding of the this compound pathway relies on a variety of experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.
Targeted Gene Disruption in Streptomyces kanamyceticus (e.g., kanJ knockout)
This protocol describes the inactivation of a target gene in the kan cluster to study its function and to engineer strains with altered metabolite profiles.
dot digraph "Gene_Disruption_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2: Workflow for targeted gene disruption of kanJ.
Methodology:
-
Construction of the Gene Disruption Vector:
-
Amplify the upstream and downstream flanking regions (approximately 1.5-2.0 kb each) of the target gene (kanJ) from S. kanamyceticus genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV).
-
Verify the final construct by restriction digestion and DNA sequencing.
-
-
Intergeneric Conjugation:
-
Transform the constructed disruption vector into the methylation-deficient E. coli donor strain ET12567 containing the helper plasmid pUZ8002.
-
Prepare a spore suspension of S. kanamyceticus.
-
Mix the E. coli donor cells with the S. kanamyceticus spores on a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with an appropriate concentration of apramycin (to select for exconjugants) and nalidixic acid (to counter-select the E. coli donor).
-
Incubate the plates until colonies appear.
-
Patch the resulting apramycin-resistant colonies onto media with and without kanamycin to screen for kanamycin-sensitive clones, which are indicative of a double-crossover event.
-
-
Verification of Gene Disruption:
-
Isolate genomic DNA from the putative knockout mutants.
-
Confirm the correct gene replacement event by PCR using primers that anneal outside the flanking regions used for the vector construction. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette.
-
-
Phenotypic Analysis:
-
Ferment the confirmed knockout strain alongside the wild-type S. kanamyceticus.
-
Analyze the culture supernatants by High-Performance Liquid Chromatography (HPLC) to confirm the expected change in the metabolite profile (e.g., accumulation of this compound in a kanJ knockout).
-
Heterologous Expression of the kan Gene Cluster
This protocol allows for the production of this compound and its intermediates in a heterologous host, facilitating pathway engineering and the production of novel analogs.
dot digraph "Heterologous_Expression_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 3: Experimental workflow for heterologous expression of the kan gene cluster.
Methodology:
-
Cloning the Biosynthetic Gene Cluster:
-
Isolate high-quality, high-molecular-weight genomic DNA from S. kanamyceticus.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., SuperCos1).
-
Package the ligation mixture into lambda phage particles and transduce E. coli.
-
Screen the resulting cosmid library by colony hybridization using a labeled probe derived from a known kan gene (e.g., kanA).
-
-
Heterologous Host Transformation:
-
Isolate the cosmid DNA containing the full kan gene cluster from the positive E. coli clone.
-
Introduce the cosmid into a genetically amenable and high-producing Streptomyces host strain (e.g., S. coelicolor M1152, S. lividans TK24, or S. albus J1074) via protoplast transformation or intergeneric conjugation.
-
-
Fermentation and Product Analysis:
-
Cultivate the recombinant Streptomyces strain in a suitable production medium.
-
After an appropriate fermentation period, harvest the culture broth.
-
Extract the secondary metabolites from the supernatant using a suitable resin (e.g., Amberlite) or solvent extraction.
-
Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and other pathway intermediates.
-
Enzyme Assays
4.3.1. KanA (2-deoxy-scyllo-inosose synthase) Assay
This assay measures the activity of KanA, the enzyme catalyzing the first committed step of the pathway.
-
Principle: The assay measures the conversion of glucose-6-phosphate (G6P) to 2-deoxy-scyllo-inosose (DOI). The product can be detected and quantified by derivatization followed by spectrophotometry or by HPLC.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM Glucose-6-Phosphate (G6P)
-
2 mM NAD+
-
1 mM CoCl2
-
Purified KanA enzyme
-
Derivatizing agent (e.g., p-nitrobenzyl hydroxylamine hydrochloride for spectrophotometric assay)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, G6P, NAD+, and CoCl2.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified KanA enzyme.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., HCl).
-
For spectrophotometric detection, add the derivatizing agent and measure the absorbance at the appropriate wavelength.
-
For HPLC analysis, directly inject the reaction mixture (after stopping the reaction and centrifugation to remove protein) onto a suitable column (e.g., a C18 column) and quantify the DOI peak by comparison to a standard curve.
-
4.3.2. KanJ (this compound Dioxygenase) Assay
This assay quantifies the activity of KanJ, which converts this compound to 2'-oxo-kanamycin B.
-
Principle: The consumption of this compound and the formation of 2'-oxo-kanamycin B are monitored by HPLC.
-
Reagents:
-
50 mM HEPES buffer (pH 7.5)
-
1 mM this compound
-
2 mM α-ketoglutarate
-
0.5 mM FeSO4
-
1 mM Ascorbate
-
Purified KanJ enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, this compound, α-ketoglutarate, FeSO4, and ascorbate.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified KanJ enzyme.
-
Take aliquots at different time points and stop the reaction by adding a quenching agent (e.g., methanol or acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC using a C18 column to quantify the decrease in the this compound peak area and the increase in the 2'-oxo-kanamycin B peak area over time.
-
4.3.3. Proposed KanK (2'-oxo-kanamycin B Reductase) Assay
-
Principle: The activity of KanK is measured by monitoring the consumption of its substrate, 2'-oxo-kanamycin B, and its cofactor, NADPH, or the formation of the product, Kanamycin A. The decrease in NADPH concentration can be followed spectrophotometrically at 340 nm. Alternatively, the production of Kanamycin A can be monitored by HPLC.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 2'-oxo-kanamycin B (produced and purified from the KanJ reaction)
-
0.2 mM NADPH
-
Purified KanK enzyme
-
-
Procedure (Spectrophotometric):
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and 2'-oxo-kanamycin B.
-
Add NADPH and measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding the purified KanK enzyme and immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1 cm-1).
-
-
Procedure (HPLC):
-
Follow the same reaction setup as the spectrophotometric assay.
-
Take aliquots at different time points and stop the reaction with a quenching agent.
-
Analyze the samples by HPLC to quantify the formation of Kanamycin A.
-
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique to trace the flow of atoms from primary metabolites into the final antibiotic structure, providing definitive evidence for biosynthetic pathways.[1]
-
Principle: A stable isotope-labeled precursor (e.g., [13C]-glucose) is fed to the producing organism (S. kanamyceticus). The labeled atoms are incorporated into the kanamycin molecules. The position and extent of labeling in the purified kanamycin are then determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Methodology:
-
Precursor Feeding:
-
Grow S. kanamyceticus in a defined minimal medium.
-
At the appropriate stage of growth (typically early to mid-exponential phase), add the isotopically labeled precursor (e.g., U-[13C6]-glucose) to the culture medium.
-
Continue the fermentation for a period sufficient to allow for incorporation of the label into this compound.
-
-
Isolation and Purification:
-
Harvest the culture broth and isolate this compound using standard chromatographic techniques.
-
-
Analysis:
-
Mass Spectrometry (MS): Analyze the purified this compound by high-resolution MS to determine the mass shift compared to an unlabeled standard. This confirms the incorporation of the isotope. Tandem MS (MS/MS) can be used to localize the label to specific fragments of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C NMR and 1H-13C heteronuclear correlation spectra (e.g., HSQC, HMBC) of the labeled this compound. The analysis of these spectra allows for the precise determination of which carbon atoms in the molecule are enriched with 13C, thereby mapping the biosynthetic origins of the carbon skeleton.
-
-
Conclusion
The biosynthesis of this compound is a fascinating and complex process that continues to be an active area of research. The elucidation of its parallel biosynthetic pathways and the characterization of the involved enzymes have opened up new avenues for metabolic engineering to improve yields and to generate novel, potentially more potent, antibiotic derivatives. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the intricacies of this compound biosynthesis and to harness its potential for the development of new therapeutics.
References
Methodological & Application
Application Notes and Protocols: Kanamycin B for Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of Kanamycin B (also known as Bekanamycin) as a selective agent in bacterial cultures. This compound is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It is a valuable tool in molecular biology for selecting bacteria that have been successfully transformed with plasmids conferring Kanamycin resistance.
Mechanism of Action and Resistance
This compound functions by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of the mRNA sequence and inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately leading to bacterial cell death.[2][3]
Resistance to this compound is typically conferred by the expression of an aminoglycoside phosphotransferase, such as Neomycin Phosphotransferase II (NPTII or KanR). This enzyme inactivates the antibiotic by transferring a phosphate group from ATP to the 3'-hydroxyl group of the aminoglycoside, preventing it from binding to the ribosome.
Recommended Concentrations for Bacterial Selection
The optimal concentration of this compound for bacterial selection can vary depending on the bacterial strain, the plasmid copy number, and the specific experimental conditions. It is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for your specific host strain to ensure stringent selection. However, a general starting point for common laboratory strains of Escherichia coli is 50 µg/mL.[2][3]
Table 1: Recommended this compound Concentrations for Bacterial Selection
| Application | Bacterial Strain | Recommended Starting Concentration (µg/mL) | Concentration Range (µg/mL) |
| Plasmid Selection | E. coli (e.g., DH5α, BL21) | 50[2][3] | 10 - 100[2] |
| Cosmid Selection | E. coli | 20[2] | 10 - 50 |
| Plant Tissue Culture | Agrobacterium tumefaciens | 50 - 100 | Varies by plant species |
Note: The concentrations provided are general guidelines. Empirical testing is crucial for optimal results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of your untransformed bacterial host strain. The optimal working concentration for selection is typically 1.5 to 2 times the MIC.[3]
Materials:
-
Untransformed (plasmid-free) bacterial host strain
-
Luria-Bertani (LB) agar and broth
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile petri dishes
-
Spectrophotometer
-
Sterile dilution tubes and pipettes
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of the untransformed host strain. Incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to a final OD600 of approximately 0.1.[3]
-
Prepare this compound Plates: Prepare a series of LB agar plates containing a range of this compound concentrations (e.g., 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL).[3] To do this, cool the molten agar to approximately 50-55°C before adding the appropriate volume of this compound stock solution.
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture evenly onto the surface of each prepared plate. Ensure the liquid is fully absorbed before inverting the plates.[3]
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine MIC: Observe the plates and identify the lowest concentration of this compound that completely inhibits visible bacterial growth. This concentration is the MIC.[3]
-
Select Working Concentration: For routine selection experiments, use a this compound concentration that is 1.5 to 2 times the determined MIC.
Protocol 2: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or bottle
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weigh out 0.5 g of this compound sulfate powder.
-
Add the powder to a sterile container.
-
Add sterile water to a final volume of 10 mL.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[4][5]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[5]
Protocol 3: Preparation of this compound Selection Plates (50 µg/mL)
Materials:
-
LB agar powder
-
Deionized or distilled water
-
Autoclave
-
Water bath
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
Methodology:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
Cool the sterilized agar to 50-55°C in a water bath. Holding the agar at this temperature is crucial to prevent the degradation of the antibiotic.
-
Add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of molten agar. This will result in a final concentration of 50 µg/mL.[2]
-
Swirl the flask gently to ensure the antibiotic is evenly distributed.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
For long-term storage, keep the plates in a sealed bag at 4°C, protected from light. Properly stored plates are typically effective for up to a month.
Quality Control and Troubleshooting
-
Satellite Colonies: The appearance of small colonies surrounding a larger, resistant colony can be an issue, although it is less common with Kanamycin than with antibiotics like Ampicillin. If satellite colonies are observed, consider increasing the this compound concentration or ensuring that plates are not incubated for excessively long periods.
-
No Growth of Transformants: If no colonies appear after transformation, verify the viability of the competent cells, the integrity of the plasmid DNA, and the transformation protocol. Also, confirm that the this compound concentration used is not excessively high by re-evaluating the MIC.
-
Contamination: Always use aseptic techniques when preparing and handling this compound solutions and media to prevent microbial contamination.
-
Antibiotic Stability: Kanamycin is relatively stable, but prolonged exposure to high temperatures or extreme pH can lead to degradation.[6] Store stock solutions frozen and add to cooled media.
Visualizing the Mechanism of this compound Action and Resistance
The following diagram illustrates the molecular mechanism of this compound's inhibitory action on bacterial protein synthesis and the enzymatic inactivation that confers resistance.
Caption: Mechanism of this compound action and resistance.
References
Application Notes and Protocols for Kanamycin B as a Selection Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanamycin B, also known as bekanamycin, is an aminoglycoside antibiotic that is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as mycoplasma.[1] In molecular biology, it is used as a selective agent to isolate cells that have been successfully transformed with a plasmid conferring resistance to kanamycin. This resistance is typically mediated by the neomycin phosphotransferase II (NPTII or neo) gene, which inactivates the antibiotic through phosphorylation.[2][3]
While this compound is a potent selection agent in prokaryotic systems, its use in mammalian cell culture is less common. The closely related aminoglycoside, G418 (Geneticin®), is the industry standard for selecting mammalian cells expressing the neo resistance gene.[2][3] This is largely due to the wealth of supporting data and established protocols for G418 across a wide variety of cell lines.[2] There is a scarcity of publicly available data and optimized protocols for the use of this compound in generating stable mammalian cell lines.[2] Therefore, its use in eukaryotic systems requires careful optimization, beginning with the determination of the optimal working concentration for each specific cell line.
This document provides detailed application notes and protocols for the use of this compound as a selection agent, with a strong emphasis on the necessary steps for empirical determination of its effective concentration in mammalian cells.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, causing a misreading of the mRNA and preventing the formation of the initiation complex, which ultimately leads to the production of non-functional or toxic proteins and subsequent cell death.[2] In eukaryotic cells, aminoglycosides like this compound act on the 80S ribosome, inhibiting the elongation step of polypeptide synthesis.[2][3] The neo gene product, an aminoglycoside phosphotransferase, inactivates this compound by covalently adding a phosphate group, thus preventing its interaction with the ribosome.
Mechanism of action of this compound and the resistance mechanism.
Quantitative Data
The potency of this compound can vary significantly between different cell lines. Unlike G418, for which there are established working concentration ranges for many cell types, the optimal concentration for this compound must be determined empirically for each cell line.
Table 1: Comparison of this compound and G418 as Selection Agents
| Feature | This compound (Bekanamycin) | G418 (Geneticin®) |
| Primary Application | Prokaryotic selection, some eukaryotic applications | Eukaryotic (mammalian) cell selection[2][3] |
| Resistance Gene | neo (NPTII) | neo (NPTII)[2] |
| Established Protocols | Scarce for mammalian cells[2] | Widely available for numerous cell lines[2] |
| Typical Working Concentration (Mammalian) | Must be determined empirically (kill curve) | 200 - 2000 µg/mL (cell line dependent) |
| Relative Potency | Generally lower than G418 in mammalian cells | High potency in mammalian cells |
Table 2: Reported IC50 Values for this compound and Related Aminoglycosides
| Cell Line | Antibiotic | IC50 | Notes |
| NIH3T3 | Bekanamycin (this compound) | 139.6 µM | 24-hour exposure, MTT assay.[1] |
| HEK293 | Bekanamycin (this compound) | > 500 µg/mL | 24-hour exposure, MTT assay.[1] |
| Human Melanocytes | Kanamycin | Significant decrease in viability at 0.6 mmol/L and 6.0 mmol/L | 24-hour exposure.[4] |
Note: The provided IC50 values are for reference only and may vary depending on experimental conditions such as cell density, media composition, and exposure time.[4][5][6]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for consistent results.
-
Reconstitution: Dissolve this compound sulfate powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 50 mg/mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored at 2-8°C, aqueous solutions are stable for a limited time.[7][8] Kanamycin solutions are stable at 37°C for approximately 5 days.
Determining Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound that effectively kills non-transformed cells of your specific cell line within a reasonable timeframe (typically 7-14 days).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (24- or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate your cells at a density that will not reach full confluency during the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
Antibiotic Treatment: Prepare a series of dilutions of this compound in complete culture medium. The concentration range should be broad initially (e.g., 50, 100, 200, 400, 800, 1600 µg/mL). Include a "no antibiotic" control.
-
Incubation and Observation: Replace the normal medium with the this compound-containing media. Incubate the cells under standard conditions and observe them daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Media Changes: Replace the selective medium every 2-3 days.
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2-3 days) for 10-14 days. This can be done by visual inspection or using a cell viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-14 days.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Kanamycin B in LB Agar Plates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Kanamycin B as a selective agent in Luria-Bertani (LB) agar plates. This compound is an aminoglycoside antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria, making it an invaluable tool in molecular biology, microbiology, and drug development for selecting transformed bacteria harboring resistance genes.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2][3] This binding interferes with the initiation complex formation and causes misreading of mRNA during protein synthesis, leading to the production of non-functional proteins and ultimately resulting in bacterial cell death.[1][2][4][5] The resistance to Kanamycin is typically conferred by genes encoding aminoglycoside-modifying enzymes, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), or O-nucleotidyltransferases (ANTs), which inactivate the antibiotic.[6]
Applications in Research and Drug Development
-
Selective Agent in Molecular Cloning: Kanamycin is widely used to select for bacteria, most commonly Escherichia coli, that have been successfully transformed with a plasmid containing a kanamycin resistance gene.[4][7]
-
Microbial Culture Purity: It is utilized in culture media to prevent the growth of contaminating microorganisms, ensuring the purity of the target strain.[7]
-
Drug Discovery Screening: Kanamycin can be used in screening assays to identify new antibiotic resistance mechanisms or novel antimicrobial compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound in LB agar plates.
| Property | Value |
| Synonyms | Bekanamycin, Kanendos, Stereocidin |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ |
| Molecular Weight | 581.59 g/mol |
| Solubility in Water | 50 mg/mL to 100 mg/mL |
| Stock and Working Concentrations | |
| Recommended Stock Concentration | 50 mg/mL in sterile deionized water |
| Typical Working Concentration | 50 µg/mL in LB agar |
| Dilution Factor (Stock to Working) | 1:1000 |
| Storage and Stability | |
| Stock Solution (Aliquots) | -20°C for long-term storage (up to 6 months)[8][9][10] |
| LB Agar Plates with Kanamycin | 4°C, protected from light. Plates are stable for at least one month, with some reports suggesting usability for up to 6 months.[11][12][13][14] |
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1000X this compound stock solution.
Materials:
-
This compound sulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.[9][10]
-
Dissolving: Add 9 mL of sterile deionized water to the tube.[9] Vortex or mix gently until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6][8][10]
-
Aliquoting: Dispense the sterile stock solution into 1 mL aliquots in sterile 1.5 mL microcentrifuge tubes.[6][8]
-
Storage: Label the aliquots clearly and store them at -20°C for long-term use.[8][9][10]
Protocol 2: Preparation of LB Agar Plates with this compound (50 µg/mL)
This protocol outlines the steps to prepare Luria-Bertani (LB) agar plates containing this compound for the selection of resistant bacteria.
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Agar
-
Deionized water
-
Sterile 1 L flask or bottle
-
Autoclave
-
Sterile petri dishes (100 mm x 15 mm)
-
50 mg/mL this compound stock solution (from Protocol 1)
Procedure:
-
Prepare LB Agar: For 1 liter of LB agar, weigh out the following and add to a 1 L flask:
-
Sterilization: Autoclave the LB agar solution at 121°C for 15-20 minutes on a liquid cycle.[15][16]
-
Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath or on a benchtop. The flask should be cool enough to hold with bare hands.[8][15][16]
-
Adding Kanamycin: Aseptically add 1 mL of the 50 mg/mL this compound stock solution to the 1 L of cooled LB agar.[8][15][17] This results in a final concentration of 50 µg/mL. Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pouring Plates: Pour approximately 20-25 mL of the LB-Kanamycin agar into each sterile petri dish. Avoid introducing air bubbles.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag, protected from light.[13][18]
Visualized Workflows
Caption: Preparation of 50 mg/mL this compound Stock Solution.
Caption: Preparation of LB Agar Plates with 50 µg/mL this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Kanamycin A - Wikipedia [en.wikipedia.org]
- 5. This compound sulfate salt aminoglycoside antibiotic | Sigma-Aldrich [sigmaaldrich.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cell culture - How long does antibiotic-dosed LB maintain good selection? - Biology Stack Exchange [biology.stackexchange.com]
- 15. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 16. static.igem.org [static.igem.org]
- 17. static.igem.org [static.igem.org]
- 18. antibodies.cancer.gov [antibodies.cancer.gov]
Application Notes and Protocols for Kanamycin B in Plant Tissue Culture and Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin, an aminoglycoside antibiotic, is a widely utilized selective agent in plant tissue culture and transformation. It effectively inhibits protein synthesis in prokaryotic cells and in the chloroplasts and mitochondria of plant cells, leading to cell death in non-transformed tissues.[1][2] Plant cells successfully transformed with a vector carrying the neomycin phosphotransferase II (nptII) gene can detoxify kanamycin through phosphorylation, allowing for their selective growth and regeneration into transgenic plants.[1][3]
This document provides detailed application notes and protocols for the use of Kanamycin B in these processes. While the literature often refers to "Kanamycin" or "Kanamycin sulfate" without specifying the analog (A, B, or C), it is generally understood that the commercially available Kanamycin sulfate for plant cell culture is effective for selection when the nptII resistance gene is used. These protocols are applicable to this compound, which is structurally very similar to Kanamycin A and is also inactivated by the NPTII enzyme.
Data Presentation
Table 1: Recommended Kanamycin Concentrations for Selection of Various Plant Species
The optimal concentration of Kanamycin is highly dependent on the plant species, genotype, and explant type.[4][5] Therefore, it is crucial to perform a sensitivity test (kill curve) to determine the minimal inhibitory concentration (MIC) for your specific system. The following table provides a summary of effective concentrations reported in the literature as a starting point for optimization.
| Plant Species | Explant Type | Effective Kanamycin Concentration (mg/L) | Reference |
| Arabidopsis thaliana | Seeds | 50 | [1][6] |
| Nicotiana tabacum (Tobacco) | Leaf discs | 100 | N/A |
| Oryza sativa (Rice) | Callus | >500 | [7] |
| Saccharum officinarum (Sugarcane) | Callus/Shoots | 100 | [8] |
| Musa spp. (Banana) | Meristematic tissue | 150 | [7] |
| Jatropha curcas | Cotyledons | 20-40 | [9] |
| Gossypium hirsutum (Cotton) | Seedlings (leaf painting) | 200 | N/A |
| Physalis pruinosa | Hypocotyls | 50-300 | [10] |
| Brassica oleracea var. italica (Broccoli) | Hypocotyls/Shoot tips | 50-80 | [11] |
| Lycopersicon esculentum (Tomato) | Cotyledons | 100 | [12] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Sulfate Stock Solution (50 mg/mL)
Materials:
-
Kanamycin sulfate powder (plant cell culture grade)[13]
-
Sterile distilled water
-
Sterile container (e.g., 50 mL conical tube)
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
In a laminar flow hood, weigh 0.5 g of Kanamycin sulfate powder.
-
Dissolve the powder in 9 mL of sterile distilled water in the sterile container.
-
Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh sterile container.[4]
-
Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one year.[4]
Protocol 2: Kanamycin Sensitivity Assay (Kill Curve)
This protocol is essential to determine the optimal Kanamycin concentration for selecting transformed tissues of a specific plant species and explant type.
Materials:
-
Non-transformed explants (e.g., leaf discs, callus, seeds)
-
Appropriate plant tissue culture medium for the specific plant and explant type
-
Kanamycin stock solution (from Protocol 1)
-
Sterile petri dishes or culture vessels
-
Sterile filter paper (if needed)
-
Growth chamber with appropriate light and temperature conditions
Procedure:
-
Prepare the plant tissue culture medium and autoclave it.
-
Allow the medium to cool to approximately 50°C in a laminar flow hood.
-
Prepare a series of media with varying concentrations of Kanamycin (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L). Add the appropriate volume of the Kanamycin stock solution to the cooled medium. The medium without Kanamycin (0 mg/L) will serve as the control.
-
Pour the media into sterile petri dishes or culture vessels and allow them to solidify.
-
Place the non-transformed explants onto the surface of the media. Ensure good contact between the explant and the medium.
-
Seal the plates with parafilm and place them in a growth chamber under the appropriate conditions for your plant species.
-
Observe the explants regularly (e.g., every 3-4 days) for signs of growth, bleaching, necrosis, and death.
-
After a set period (e.g., 2-4 weeks), record the percentage of surviving and healthy explants at each Kanamycin concentration.
-
The minimal inhibitory concentration (MIC) is the lowest concentration of Kanamycin that effectively inhibits the growth of non-transformed explants. This concentration should be used for the selection of putative transformants.
Protocol 3: Agrobacterium-mediated Transformation and Selection of Transgenic Plants
This is a general protocol and may require optimization for different plant species.
Materials:
-
Agrobacterium tumefaciens strain carrying the binary vector with the gene of interest and the nptII selectable marker gene.
-
Liquid and solid bacterial culture medium (e.g., YEB or LB) with appropriate antibiotics for the Agrobacterium strain and the binary vector.
-
Plant explants for transformation.
-
Co-cultivation medium (plant tissue culture medium, often supplemented with acetosyringone).
-
Selection medium (plant tissue culture medium containing the predetermined MIC of Kanamycin and an antibiotic to eliminate Agrobacterium, such as cefotaxime or timentin).
-
Regeneration medium (selection medium with plant growth regulators to induce shoot formation).
-
Rooting medium (medium to induce root formation, often with a lower concentration of or without Kanamycin).
Procedure:
-
Agrobacterium Culture Preparation:
-
Inoculate a single colony of the Agrobacterium strain into liquid medium with the appropriate antibiotics.
-
Grow the culture overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium to the desired optical density (e.g., OD600 = 0.6-0.8).
-
-
Explant Inoculation and Co-cultivation:
-
Immerse the plant explants in the Agrobacterium suspension for a specific duration (e.g., 15-30 minutes).
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid co-cultivation medium.
-
Incubate in the dark at a suitable temperature (e.g., 22-25°C) for 2-3 days.
-
-
Selection and Regeneration:
-
After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic like cefotaxime to remove excess Agrobacterium.
-
Transfer the explants to the selection medium containing Kanamycin and the Agrobacterium-eliminating antibiotic.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Observe the cultures for the development of Kanamycin-resistant calli or shoots. Non-transformed tissues will bleach and die.
-
-
Rooting and Acclimatization:
-
Excise the regenerated shoots and transfer them to rooting medium.
-
Once a healthy root system has developed, carefully transfer the plantlets to soil.
-
Acclimatize the plants gradually to greenhouse conditions.
-
Visualizations
Caption: Workflow for Agrobacterium-mediated plant transformation with Kanamycin selection.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. One moment, please... [cropj.com]
- 4. benchchem.com [benchchem.com]
- 5. Kanamycin powder, BioReagent, cell culture mammalian, cell culture plant 25389-94-0 [sigmaaldrich.com]
- 6. Kanamycin selection of transgenic Arabidopsis - Botany and Plant Biology [protocol-online.org]
- 7. Optimal concentration of kanamycin as a selective agent for the transformation of Musa cv. "Grand nain" [scielo.org.mx]
- 8. phytojournal.com [phytojournal.com]
- 9. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientificliterature.org [scientificliterature.org]
- 12. journal.unisza.edu.my [journal.unisza.edu.my]
- 13. caissonlabs.com [caissonlabs.com]
Application of Kanamycin B in molecular cloning experiments.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Kanamycin B is an aminoglycoside antibiotic that functions as a potent inhibitor of protein synthesis in a wide range of prokaryotic organisms. In the realm of molecular cloning, this compound serves as a crucial selective agent to isolate and maintain bacterial cells, typically Escherichia coli, that have been successfully transformed with a plasmid carrying a kanamycin resistance gene.
Mechanism of Action: this compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This binding event interferes with the initiation complex of peptide synthesis, leading to misreading of the mRNA codon and ultimately resulting in the production of non-functional or truncated proteins, which is lethal to the bacterial cell.
Resistance Mechanism: Bacterial resistance to this compound is most commonly conferred by the expression of the aminoglycoside phosphotransferase (APH) enzyme, often encoded by the nptII (or kanR) gene present on a cloning or expression vector. This enzyme catalyzes the phosphorylation of this compound, modifying its structure and preventing its interaction with the bacterial ribosome.
This compound vs. Kanamycin A: Commercial preparations of kanamycin are typically a mixture of Kanamycin A, B, and C, with Kanamycin A being the most abundant and active component. This compound is a precursor in the biosynthesis of Kanamycin A and exhibits lower biological activity.[1] Consequently, when using pure this compound as a selective agent, a higher concentration may be required compared to the standard concentrations used for commercial kanamycin mixtures.
Quantitative Data
A critical aspect of using this compound as a selection agent is determining the optimal concentration to effectively inhibit the growth of non-transformed cells while allowing the robust growth of resistant colonies. This is typically informed by the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain.
| Antibiotic | E. coli Strain | MIC (µg/mL) | Recommended Working Concentration (µg/mL) |
| Kanamycin (general) | DH5α | ~2-10 | 50-100 |
| Kanamycin (general) | BL21(DE3) | ~5-15 | 50-100 |
| This compound | E. coli (general) | Data suggests lower potency than Kanamycin A | 75-150 (Empirical determination recommended) |
Note: The MIC can vary depending on the specific E. coli strain, plasmid copy number, and culture conditions. It is highly recommended to perform a kill curve experiment to determine the optimal this compound concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound sulfate powder in a sterile container.
-
Dissolving: Dissolve the this compound sulfate in sterile deionized or distilled water to a final concentration of 50 mg/mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to one year). For short-term use, a stock solution can be stored at 4°C for up to one month.
Protocol 2: Preparation of this compound Selection Plates (LB Agar)
-
Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to standard protocols and autoclave to sterilize.
-
Cooling: Allow the autoclaved LB agar to cool to approximately 50-55°C in a water bath. It is crucial not to add the antibiotic to agar that is too hot, as it may cause degradation.
-
Adding this compound: Add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 75-150 µg/mL). For example, to prepare 1 L of LB agar with a final this compound concentration of 100 µg/mL, add 2 mL of a 50 mg/mL stock solution.
-
Mixing and Pouring: Gently swirl the flask to ensure even distribution of the antibiotic throughout the agar. Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored in a sealed bag at 4°C for up to one month.
Protocol 3: Selection of Transformed E. coli
-
Transformation: Following the transformation of competent E. coli with a this compound resistant plasmid, add 250-1000 µL of SOC or LB medium to the cells.
-
Recovery (Outgrowth): Incubate the cell suspension at 37°C with shaking for 1 hour. This recovery period allows the cells to begin expressing the kanamycin resistance gene.
-
Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed LB agar plates containing this compound at the appropriate selection concentration.
-
Incubation: Incubate the plates overnight (16-18 hours) at 37°C.
-
Colony Selection: Observe the plates for the growth of colonies. Only bacteria that have successfully taken up the plasmid and express the resistance gene will be able to form colonies.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
References
Dual antibiotic selection with Kanamycin B and another antibiotic.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In molecular biology, the selection of successfully engineered cells is a critical step. While single antibiotic selection is standard for isolating cells containing a single plasmid, many advanced applications require the stable maintenance of two or more plasmids or the highly stringent selection of a single vector. Dual antibiotic selection, utilizing two distinct antibiotics simultaneously, addresses this need. This technique is essential for co-expression studies, reconstitution of protein complexes, metabolic engineering, and reducing the background of non-transformed cells or eliminating satellite colonies.
This document provides a detailed guide to implementing dual antibiotic selection using Kanamycin B in combination with a second antibiotic, focusing on the principles, practical protocols, and data for successful application.
Principles and Mechanisms of Action
The efficacy of dual antibiotic selection relies on using two antibiotics with distinct mechanisms of action and corresponding resistance genes. This ensures that the selective pressures are independent and that resistance to one antibiotic does not confer resistance to the other.
This compound
Kanamycin is an aminoglycoside antibiotic that is bactericidal. Its primary mechanism of action is the inhibition of protein synthesis.[1] Kanamycin irreversibly binds to the 30S ribosomal subunit in bacteria, which interferes with the binding of tRNA and causes misreading of the mRNA sequence.[2][3] This leads to the production of non-functional or toxic proteins, ultimately resulting in cell death.[1] Resistance is typically conferred by the neomycin phosphotransferase II (nptII or neo) gene, which inactivates kanamycin by phosphorylation.[4]
Partner Antibiotic: Ampicillin (A Beta-Lactam)
Ampicillin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[5] It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6] By inhibiting these proteins, ampicillin prevents the formation of a stable cell wall, particularly during cell division, leading to cell lysis and death.[5] Resistance is conferred by the beta-lactamase (bla or ampR) gene, which produces an enzyme that hydrolyzes the beta-lactam ring of ampicillin, rendering it inactive.
The combination of Kanamycin (a protein synthesis inhibitor) and Ampicillin (a cell wall synthesis inhibitor) provides two distinct and powerful selective pressures on a bacterial population.
Applications
-
Co-transformation and Co-expression: Ensuring that a single host cell maintains two different plasmids, each carrying a different gene of interest and a different resistance marker.
-
Increased Selection Stringency: Eliminating false positives and reducing background growth more effectively than single antibiotic selection.
-
Complex Cloning Systems: Used in systems like two-hybrid screening or where multiple vectors are required to work in concert.
-
Preventing Satellite Colonies: While ampicillin is susceptible to degradation by secreted β-lactamase, leading to satellite colonies, combining it with a stable antibiotic like kanamycin can help maintain selective pressure.[1]
Data Presentation: Recommended Concentrations
The optimal concentration for antibiotics can vary by species, strain, plasmid copy number, and media composition. It is always recommended to perform a kill curve (titration) to determine the minimum inhibitory concentration (MIC) for your specific conditions. However, the following concentrations are commonly used starting points.
Table 1: Common Working Concentrations for Dual Selection in E. coli
| Antibiotic Combination | This compound (µg/mL) | Ampicillin (µg/mL) | Carbenicillin (µg/mL) | Hygromycin B (µg/mL) |
| Kanamycin + Ampicillin | 25 - 50[7][8] | 100[8] | - | - |
| Kanamycin + Carbenicillin* | 25 - 50 | - | 50 - 100 | - |
| Kanamycin + Hygromycin B | 25 - 50 | - | - | 100 - 300[2] |
*Carbenicillin is a more stable analog of ampicillin and is often preferred to reduce satellite colonies.[5]
Table 2: Common Working Concentrations for Selection in Plants
Note: Concentrations are highly species-dependent and must be optimized.[9]
| Plant Species | This compound (mg/L or µg/mL) | Hygromycin B (mg/L or µg/mL) |
| Arabidopsis thaliana | 50[9][10] | 20 - 50[4][10] |
| Camelina sativa | >150 (High intrinsic resistance)[11] | 22.5[11] |
| Cotton | 500[12] | 75[12] |
| Tobacco | 100[9] | Not Specified |
Experimental Protocols
This protocol details the co-transformation of two distinct plasmids into chemically competent E. coli and subsequent dual selection.
Plasmids:
-
Plasmid A: Carries Kanamycin resistance (nptII)
-
Plasmid B: Carries Ampicillin resistance (bla)
Materials
-
Chemically competent E. coli cells (e.g., DH5α, BL21)
-
Plasmid A (KanR) and Plasmid B (AmpR) at ~10-100 ng/µL
-
SOC or LB broth
-
LB agar plates containing:
-
Kanamycin (50 µg/mL)
-
Ampicillin (100 µg/mL)
-
Kanamycin (50 µg/mL) + Ampicillin (100 µg/mL)
-
-
Microcentrifuge tubes, pipettes, spreaders
-
Water bath and 37°C shaking incubator
Protocol Steps
-
Thaw Cells: Thaw a 50 µL aliquot of competent E. coli on ice for 10-20 minutes.
-
Add DNA: Add 1-2 µL of each plasmid directly to the thawed cells. Gently flick the tube to mix. Do not vortex.
-
Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Do not shake.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 950 µL of pre-warmed (room temperature) SOC or LB medium (without antibiotics) to the tube.
-
Recovery Incubation: Incubate the tube at 37°C for 60 minutes with shaking (~225 rpm). This recovery period is crucial for the expression of antibiotic resistance genes, especially kanamycin resistance.[5]
-
Plating: Spread 100-200 µL of the cell culture onto the pre-warmed dual-selection (Kan + Amp) LB agar plate. It is also advisable to plate on single-antibiotic plates as controls.
-
Incubation: Incubate the plates overnight (16-18 hours) at 37°C.
Expected Results and Interpretation
After incubation, colonies should only appear on plates where the cells contain the corresponding resistance plasmid(s).
-
Colonies on the dual-selection plate (Kan + Amp): These cells have successfully taken up and are maintaining both Plasmid A and Plasmid B. This is the desired outcome.
-
No Colonies on the dual-selection plate: This may indicate a failed transformation, incompatible plasmids, or combined antibiotic toxicity that is too high for the cells to tolerate even with resistance genes.
-
Control Plates: Growth on the single-antibiotic plates confirms that each plasmid and resistance marker is functional. Comparing colony counts between single and dual plates can give an indication of co-transformation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. futurescienceleaders.com [futurescienceleaders.com]
- 7. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. arabidopsis.org [arabidopsis.org]
- 11. Evaluation of Antibiotic-Based Selection Methods for Camelina sativa Stable Transformants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Kanamycin B for preventing bacterial contamination in cell cultures.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kanamycin B for the prevention of bacterial contamination in eukaryotic cell cultures. This document outlines the mechanism of action, provides quantitative data on its efficacy and cytotoxicity, and offers detailed protocols for its preparation and application.
Introduction to this compound
Kanamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1] Its bactericidal action and stability in culture media make it a valuable tool for preventing and controlling microbial contamination in cell culture.[2]
Mechanism of Action
Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[3] The process involves several key steps:
-
Cellular Uptake: Kanamycin enters the bacterial cell through a self-promoted uptake mechanism, disrupting the outer membrane of Gram-negative bacteria.[4]
-
Ribosomal Binding: Once inside the cytoplasm, Kanamycin irreversibly binds to the 30S ribosomal subunit.[4]
-
Inhibition of Protein Synthesis: This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template.[5] This leads to the production of non-functional or toxic proteins.[4]
-
Cell Death: The accumulation of these aberrant proteins and the disruption of the cell membrane ultimately lead to bacterial cell death.[4]
Figure 1: Mechanism of this compound action in bacteria.
Quantitative Data
Antibacterial Spectrum and Efficacy
The efficacy of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values for Kanamycin against common cell culture contaminants.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Negative Bacteria | |||
| Escherichia coli | Multiple strains | 6 - 30 | [6] |
| Escherichia coli | O157 | ≤ 6.25 | [7] |
| Escherichia coli | - | 4.5 | [2] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Bovine isolates (MIC50) | 0.78 | [8][9] |
| Staphylococcus aureus | - | 3.5 | [2] |
| Mycoplasma | |||
| Mycoplasma hyorhinis | Swine isolates | Secondary grade susceptibility | [8] |
| Mycoplasma fermentans | Human isolates (aminoglycoside-susceptible) | 0.25 - 25 | [1][10] |
| Mycoplasma laidlawii | Type B | ~10 | [3] |
| Mycoplasma species | Squibb no. 1 (in HeLa culture) | 200 (effective for elimination) | [3] |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Cytotoxicity in Mammalian Cell Lines
While this compound targets prokaryotic ribosomes, high concentrations can have cytotoxic effects on eukaryotic cells. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes available data on the cytotoxicity of this compound in mammalian cell lines. It is crucial to determine the optimal, non-toxic concentration for your specific cell line empirically.[2]
| Cell Line | Description | IC50 (µg/mL) | Observations | Reference |
| HEK293 | Human Embryonic Kidney | Not cytotoxic at tested concentrations | No cytotoxic effect observed. Specific concentrations and IC50 not provided. | [11] |
| OVCAR8 | Human Ovarian Cancer | Not cytotoxic at tested concentrations | No cytotoxic effect observed. Specific concentrations and IC50 not provided. | [11] |
| CA46 | Human Burkitt's Lymphoma | Not cytotoxic at tested concentrations | No cytotoxic effect observed. Specific concentrations and IC50 not provided. | [11] |
| A549 | Human Lung Carcinoma | > 62.5 | Low toxicity observed. | [8] |
| BEAS-2B | Human Bronchial Epithelium | > 125 | Low toxicity observed. | [8] |
| P388/P | Mouse Lymphoma | - | Significantly less potent (600 times) than ethacrynic acid, suggesting lower cytotoxicity. | [12] |
Potential Mechanism of Cytotoxicity in Eukaryotic Cells
In mammalian cells, the cytotoxicity of aminoglycosides like this compound is thought to be mediated, in part, by the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction and trigger apoptotic pathways.[2]
Figure 2: Proposed pathway of this compound-induced cytotoxicity in mammalian cells.
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile water to the tube.
-
Vortex or mix gently until the powder is completely dissolved.
-
Attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration (50 mg/mL), and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.
Routine Use of this compound for Contamination Prevention
A common working concentration for this compound in cell culture is 100 µg/mL. However, the optimal concentration should be determined for each cell line to ensure it is not cytotoxic.
Procedure:
-
Thaw an aliquot of the 50 mg/mL this compound stock solution.
-
Dilute the stock solution 1:500 into your complete cell culture medium to achieve a final concentration of 100 µg/mL. For example, add 1 mL of the 50 mg/mL stock solution to 499 mL of cell culture medium.
-
Use the this compound-containing medium for routine cell culture.
-
It is recommended to periodically culture cells without antibiotics to unmask any low-level, resistant contamination.[9]
Figure 3: General workflow for using this compound in cell culture.
Protocol for Determining Optimal this compound Concentration (Kill Curve Assay)
This protocol helps determine the lowest concentration of this compound that is effective against potential contaminants while exhibiting minimal cytotoxicity to the mammalian cell line of interest.[7]
Materials:
-
Your mammalian cell line of interest, in the logarithmic growth phase
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (50 mg/mL)
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 20-30% confluency after 24 hours. Plate cells in at least triplicate for each condition.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 25, 50, 100, 200, 400, 800, and 1600 µg/mL. Include a "no antibiotic" control.
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least 3-4 cell doublings (typically 3-7 days). Observe the cells daily for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, debris).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no antibiotic" control.
-
Plot the percent viability against the this compound concentration to generate a dose-response curve.
-
The optimal concentration for use in cell culture is the highest concentration that shows minimal (e.g., <10%) reduction in cell viability.
-
Troubleshooting and Best Practices
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique, which is the primary defense against contamination.[6]
-
Resistant Strains: Continuous use of the same antibiotic can lead to the development of resistant bacterial strains.
-
Mycoplasma: Kanamycin has activity against some Mycoplasma species, but routine testing for Mycoplasma contamination (e.g., by PCR) is still highly recommended.[6]
-
Cross-Contamination: Always handle only one cell line at a time in the laminar flow hood to prevent cross-contamination with other cell lines.[3]
-
Quarantine: Quarantine and test all new cell lines for contamination before introducing them into the main cell culture facility.[6]
By following these guidelines and protocols, researchers can effectively use this compound to safeguard their valuable cell cultures from bacterial contamination while minimizing potential off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. corning.com [corning.com]
- 4. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. ibidi.com [ibidi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro susceptibility of Mycoplasma hyosynoviae and M. hyorhinis to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Observations on the possible origin of Mycoplasma fermentans incognitus strain based on antibiotic sensitivity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility profiles of Mycoplasma hyorhinis strains isolated from five European countries between 2019 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relationship between the cytotoxicity of kanamycin and ethacrynic acid for mammalian cells in vitro and their ototoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storing and Handling Kanamycin B Powder and Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin B, also known as Bekanamycin, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] It is a potent inhibitor of protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, which ultimately leads to bacterial cell death.[1][3] In research and drug development, this compound is frequently used as a selective agent for bacteria that have been transformed with plasmids carrying a kanamycin resistance gene.[1] Proper storage and handling of this compound powder and solutions are critical to maintain its potency, ensure experimental reproducibility, and guarantee laboratory safety.
Data Presentation: Quantitative Summary
The following tables provide a summary of the key quantitative data for the storage and handling of this compound.
Table 1: Storage and Stability of this compound Powder and Solutions
| Form | Storage Temperature | Duration | Container Type | Key Considerations |
| Powder | -20°C[4] | Long-term | Tightly sealed, in a cool, dry, well-ventilated area[4][5] | Protect from direct sunlight and ignition sources[4] |
| Stock Solution | -20°C[1][2][6] | Up to 12 months[7] | Sterile, airtight tubes (e.g., microcentrifuge tubes)[1][6] | Aliquoting is recommended to avoid repeated freeze-thaw cycles[1][2] |
| 2-8°C[8] | Up to 30 days[8] | Sterile, amber glass bottles[8] | Protect from light to prevent degradation[8] | |
| -80°C | Up to 6 months | Sterile, airtight tubes | For extended long-term storage[2] |
Table 2: Recommended Concentrations for this compound Solutions
| Solution Type | Recommended Concentration | Typical Solvent |
| Stock Solution | 10 mg/mL to 100 mg/mL[1] | Sterile, deionized/ultrapure water[1][6] |
| Working Solution | 10 µg/mL to 100 µg/mL (typically 50 µg/mL)[1][3] | Bacterial culture media |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of 10 mL of a 50 mg/mL sterile stock solution of this compound.
Materials:
-
This compound sulfate powder
-
Sterile, ultrapure water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 10 mL or 20 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculation: To prepare 10 mL of a 50 mg/mL stock solution, 500 mg of this compound sulfate powder is required.
-
Weighing: In a designated clean area, carefully weigh 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder.[1] Cap the tube and vortex or mix gently until the powder is completely dissolved.[6][9]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, ultrapure water.[6]
-
Sterilization: To ensure the solution is sterile, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1][10]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1][6] Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.[1][6]
Protocol 2: Preparation of a this compound Working Solution in Bacterial Culture Media
This protocol outlines the dilution of the stock solution to a final working concentration in liquid or solid bacterial culture media.
Materials:
-
50 mg/mL this compound stock solution
-
Autoclaved bacterial culture media (e.g., LB Broth or LB Agar), cooled to 45-55°C
-
Sterile flasks or plates
Procedure:
-
Calculation: The typical working concentration of this compound is 50 µg/mL.[1] To achieve this, the 50 mg/mL stock solution needs to be diluted 1:1000 in the culture media.
-
Dilution for Liquid Media: For every 1 L of autoclaved and cooled media, aseptically add 1 mL of the 50 mg/mL this compound stock solution. Swirl the flask gently to ensure thorough mixing.
-
Dilution for Solid Media (Agar Plates): For every 1 L of autoclaved and cooled agar, aseptically add 1 mL of the 50 mg/mL this compound stock solution just before pouring the plates. Swirl the flask gently to mix without introducing air bubbles, and then pour the plates.
-
Storage of Media: Kanamycin-containing media should be stored at 2-8°C and protected from light.
Safety and Handling Precautions
This compound is a potent compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder and solutions.[4][11]
-
Inhalation: Avoid inhaling the powder by handling it in a well-ventilated area or a chemical fume hood.[4][5]
-
Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[4][5]
-
Spills: In case of a spill, absorb the liquid with an inert material and decontaminate the area.[4] For powder spills, avoid generating dust and clean up using a method that does not disperse the powder into the air.[11]
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. bioline.com [bioline.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Kanamycin Stock Solution [novoprolabs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Troubleshooting satellite colonies on Kanamycin selection plates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues with satellite colonies on Kanamycin selection plates.
Troubleshooting Guide: Spurious Colonies on Kanamycin Plates
The appearance of small, unexpected colonies, often mistaken for satellite colonies, on kanamycin selection plates can be a source of frustration in molecular cloning workflows. Unlike ampicillin selection, where true satellite colonies arise from the secretion of β-lactamase, the mechanism of kanamycin resistance is intracellular, making true satellite colony formation rare.[1] The small colonies observed on kanamycin plates are typically "spurious" or "false-positive" colonies resulting from suboptimal selection conditions.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am seeing small colonies surrounding my larger, transformed colonies on my kanamycin plates. What are they and how can I get rid of them?
Answer: These small colonies are unlikely to be true satellite colonies. The primary kanamycin resistance mechanism involves an aminoglycoside phosphotransferase, an enzyme that inactivates kanamycin inside the bacterial cell.[1] Therefore, no antibiotic-free zone is created around the resistant colony to allow the growth of non-transformed cells. The presence of these small colonies usually points to one of the following issues:
FAQs: Understanding and Preventing Spurious Colonies
Q1: What is the difference between satellite colonies seen with ampicillin and the small colonies on my kanamycin plates?
A1: Satellite colonies on ampicillin plates are non-transformed cells that grow in a zone of cleared antibiotic around a transformed colony. This is because the ampicillin-resistance gene (bla) encodes a β-lactamase that is secreted and degrades the ampicillin in the surrounding medium.[2] In contrast, the most common kanamycin resistance gene (aph(3')-II) encodes an aminoglycoside phosphotransferase that inactivates kanamycin intracellularly.[1] Therefore, no "safe zone" is created for non-transformed cells to grow. The small colonies on kanamycin plates are often referred to as spurious colonies and indicate a problem with the selection pressure.
Q2: How can I confirm if the small colonies are true transformants?
A2: A simple way to check is to pick a few of the small colonies and re-streak them onto a fresh, correctly prepared kanamycin plate. If they are not truly resistant, they will not grow. Additionally, you can perform colony PCR to check for the presence of your insert or plasmid backbone. False positives will not yield a PCR product.
Q3: Could my competent cells be contaminated?
A3: It is possible. To check for contamination, you can plate your untransformed competent cells on a non-selective LB plate and a kanamycin plate. There should be a lawn of growth on the non-selective plate and no growth on the kanamycin plate.
Q4: Is it possible for spontaneous mutations to cause resistance to kanamycin?
A4: Yes, spontaneous mutations can occur that confer a low level of resistance, which may result in the growth of smaller colonies.[1] However, this is a less common cause than issues with the antibiotic or plates themselves.
Quantitative Data Summary
The following tables summarize key quantitative data related to kanamycin stability and its effect on E. coli.
Table 1: Stability of Kanamycin in Agar Plates
| Storage Temperature | Duration | Activity Loss | Reference(s) |
| 4°C | 30 days | No significant loss of bioactivity | [3] |
| 4°C | > 1 month | Reportedly stable for several months if protected from light | [2] |
| Room Temperature | Not Recommended | Prone to degradation | [2] |
Table 2: Effect of Kanamycin Concentration on E. coli DH5α Growth
| Kanamycin Concentration (µg/mL) | Temperature (°C) | Effect on Growth | Reference(s) |
| 50 | 30 | Normal growth | [4] |
| 300 | 30 | Reduced acetate production, but growth still observed | [4] |
| 50 | 42 | Filamentous morphology, but growth still observed | [4] |
| 300 | 42 | Increased plasmid DNA yield, reduced overflow metabolism | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Kanamycin for E. coli
| E. coli Strain | MIC (µg/mL) | Notes | Reference(s) |
| DH5α (with aph(2'') genes) | 64 - 512 | Expressing various aminoglycoside phosphotransferase genes. | [5] |
| O157 | ≤ 6.25 | Wild-type, susceptible strain. | [6] |
| CP78 | 9 | Inhibitory concentration used in a study. | [7] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Selection Plates
This protocol describes the preparation of LB agar plates containing kanamycin for the selection of transformed bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
Kanamycin sulfate stock solution (e.g., 50 mg/mL)
-
Sterile petri dishes
-
Autoclave
-
Water bath set to 50-55°C
-
Sterile flasks or bottles
Methodology:
-
Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40 g of LB agar powder in 1 L of distilled water.
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath. This is a critical step, as adding kanamycin to agar that is too hot will cause it to degrade.
-
Once the agar has cooled, add the kanamycin stock solution to the desired final concentration (typically 30-50 µg/mL). For a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL kanamycin stock solution.
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Let the plates solidify at room temperature.
-
Store the plates upside down at 4°C, protected from light. Plates are best used within one month.[8]
Protocol 2: Kirby-Bauer (Disk Diffusion) Test for Kanamycin Potency
This protocol is a modified Kirby-Bauer test to assess the effectiveness of your kanamycin stock.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Overnight culture of a known kanamycin-sensitive E. coli strain (e.g., DH5α without a resistance plasmid)
-
Sterile filter paper disks (6 mm diameter)
-
Kanamycin stock solution to be tested
-
Sterile water or appropriate solvent for kanamycin
-
Forceps
-
Incubator at 37°C
-
Metric ruler
Methodology:
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the overnight culture of the kanamycin-sensitive E. coli. Squeeze out excess liquid against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure complete coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place a sterile filter paper disk onto the center of the agar plate.
-
Pipette a known amount of your kanamycin stock solution (e.g., 10 µL of a 30 mg/mL solution to get a 30 µg disk) onto the disk.
-
As a negative control, place a disk with the solvent only.
-
Incubate the plate upside down at 37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) in millimeters.
-
Compare the zone diameter to established standards (e.g., from CLSI guidelines) to determine if the antibiotic is potent. A large zone of inhibition indicates that the kanamycin is effective.[7][9]
Protocol 3: Plasmid DNA Miniprep from a Single Colony
This protocol describes the isolation of plasmid DNA from a single bacterial colony to verify its identity.
Materials:
-
Overnight liquid culture of the bacterial colony of interest grown in LB medium with kanamycin.
-
Plasmid miniprep kit (e.g., from Qiagen, Zymo Research, etc.) or the following solutions for alkaline lysis:
-
Resuspension Buffer (with RNase A)
-
Lysis Buffer
-
Neutralization Buffer
-
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Pipettes and sterile tips
Methodology (using a standard kit):
-
Pellet 1-5 mL of the overnight bacterial culture by centrifugation.
-
Discard the supernatant and resuspend the bacterial pellet in the Resuspension Buffer provided in the kit.[10][11]
-
Add Lysis Buffer and mix gently by inverting the tube several times until the solution becomes clear and viscous. Do not vortex.[10][11]
-
Add Neutralization Buffer and mix immediately by inverting the tube until a white precipitate forms.[10][11]
-
Centrifuge at high speed to pellet the cell debris and chromosomal DNA.
-
Transfer the supernatant containing the plasmid DNA to the provided spin column.
-
Centrifuge to bind the plasmid DNA to the silica membrane. Discard the flow-through.
-
Wash the membrane with the provided Wash Buffer.
-
Elute the purified plasmid DNA with the Elution Buffer or sterile water.[10]
-
The purified plasmid DNA can then be used for downstream applications like restriction digest or sequencing to confirm its identity.
Visualizations
Caption: Mechanism of Kanamycin Resistance.
Caption: Troubleshooting Workflow for Spurious Colonies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. iitg.ac.in [iitg.ac.in]
- 11. Plasmid DNA Isolation Protocol [opsdiagnostics.com]
Technical Support Center: Optimizing Kanamycin B Concentration for E. coli Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Kanamycin B concentration for various E. coli strains. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for selecting transformed E. coli?
The recommended starting concentration of this compound can vary depending on the E. coli strain and the specific plasmid used. However, a general guideline is to start with a concentration of 50 µg/mL.[1] It is highly advisable to experimentally determine the optimal concentration for your specific conditions by performing a titration, testing a range from 10 µg/mL to 100 µg/mL.[1]
Q2: My untransformed E. coli are growing on this compound plates. What could be the issue?
Several factors could contribute to the growth of untransformed cells on selection plates:
-
Inactive this compound: this compound can lose its activity if stored improperly or for an extended period.[2] Ensure your stock solution is fresh and has been stored correctly at -20°C, protected from light.
-
Low this compound Concentration: The concentration of this compound in your plates may be too low to inhibit the growth of untransformed cells. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific E. coli strain.
-
Satellite Colonies: The appearance of very small colonies around a larger, resistant colony could be satellite colonies. The resistant colony may be secreting an enzyme that degrades this compound in its immediate vicinity, allowing non-resistant cells to grow.
-
Contamination: Your E. coli stock may be contaminated with a Kanamycin-resistant strain.[2] Streak out your stock on a non-selective plate to check for uniform colony morphology.
Q3: My transformed E. coli are not growing or are growing very slowly on this compound plates. What should I do?
Slow or no growth of transformed colonies can be due to several reasons:
-
High this compound Concentration: The this compound concentration might be too high for the cells to express the resistance gene and survive, even if they have successfully taken up the plasmid.
-
Toxicity of the Expressed Protein: If you are expressing a recombinant protein, it might be toxic to the E. coli cells, leading to slower growth.
-
Inefficient Transformation: A low number of transformants could be due to issues with the transformation protocol itself. Always include a positive control with a known plasmid to assess transformation efficiency.
-
Plasmid Integrity: Ensure the plasmid you are using is intact and contains the correct Kanamycin resistance gene.
Q4: How does this compound work to kill E. coli?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[1] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome. This binding interferes with the translation process, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death.[1]
Data Presentation: this compound Concentrations for Common E. coli Strains
The optimal this compound concentration is highly dependent on the experimental conditions, including the specific plasmid and the growth medium used. The following table provides a summary of commonly used this compound concentrations for different E. coli strains as a starting point for optimization.
| E. coli Strain | Recommended Working Concentration (µg/mL) | Notes |
| DH5α | 10 - 50[2][3] | The optimal concentration can be influenced by the plasmid copy number. Some applications have used concentrations as high as 300 µg/mL.[4][5] |
| BL21(DE3) | 30 - 50[6] | This strain is commonly used for protein expression. |
| TOP10 | 50[7] | A common concentration for plasmid selection in this cloning strain. |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC for your specific E. coli strain is crucial for effective selection.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile 96-well microtiter plate
-
Sterile test tubes or flasks
-
Incubator (37°C)
-
Spectrophotometer (OD600)
-
Micropipettes and sterile tips
Procedure:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your E. coli strain and incubate overnight at 37°C with shaking.
-
Standardize the inoculum: The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Prepare this compound dilutions:
-
In a sterile 96-well plate, add 100 µL of LB broth to wells A2 through A12.
-
Add 200 µL of the starting this compound concentration (e.g., 100 µg/mL) to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix well, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.
-
Well A11 will serve as a growth control (no antibiotic).
-
Well A12 will serve as a sterility control (no bacteria).
-
-
Inoculate the plate: Add 100 µL of the standardized bacterial culture to wells A1 through A11. Do not add bacteria to well A12.
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours without shaking.
-
Determine the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed. You can also read the absorbance at 600 nm using a plate reader.
Mandatory Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of this compound in E. coli.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. ulab360.com [ulab360.com]
Kanamycin B Degradation in Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Kanamycin B in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Kanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is a broad-spectrum antibiotic effective against many Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis by causing misreading of the mRNA.[1] This leads to the production of non-functional proteins and ultimately results in bacterial cell death.
Q2: What are the primary factors that contribute to the degradation of this compound in culture media?
The stability of this compound in liquid culture media is influenced by several factors:
-
Temperature: Higher temperatures accelerate the degradation of this compound.[2]
-
pH: Kanamycin is most stable in a slightly acidic to neutral pH range. Deviations from this optimal pH can lead to increased degradation.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the antibiotic.[2]
-
Presence of Other Substances: Components within the culture media can potentially react with and degrade this compound.
-
Enzymatic Inactivation: In the presence of kanamycin-resistant bacteria, the antibiotic can be enzymatically inactivated by enzymes such as kanamycin acetyltransferases.
Q3: What are the recommended storage conditions for this compound stock solutions and media containing this compound?
To ensure the stability and efficacy of this compound, proper storage is crucial.
-
Stock Solutions: this compound stock solutions should be stored at 2°C to 8°C for short-term use (up to 30 days) and can be stored for longer periods at -20°C.[2] It is advisable to store them in dark or amber-colored containers to protect them from light. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
-
Culture Media: Culture media containing this compound should ideally be prepared fresh. If storage is necessary, the media should be kept at 2°C to 8°C and protected from light.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Inconsistent or No Selection of Transformed Cells
Symptoms:
-
High background of non-transformed cells on selection plates.
-
Transformed cells do not show a significant growth advantage.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Prepare fresh this compound stock solution and/or fresh culture media containing the antibiotic. Verify the potency of the stock solution using a bioassay or HPLC (see Experimental Protocols). |
| Incorrect this compound Concentration | Determine the optimal this compound concentration for your specific cell line or bacterial strain by performing a kill curve experiment. The recommended starting concentration for plasmids is typically 50 µg/mL.[1] |
| Bacterial Resistance | Ensure the bacterial strain you are using is not inherently resistant to Kanamycin. If using a resistance gene, confirm its presence and expression in your transformed cells. |
| Uneven Antibiotic Distribution | Thoroughly mix the culture medium after adding this compound to ensure a uniform concentration. |
Problem 2: Precipitation in this compound Stock Solution or Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the this compound solution or media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | Prepare this compound stock solutions in sterile distilled water or a suitable buffer like PBS. |
| Incorrect pH | Ensure the pH of the stock solution and the final culture medium is within the optimal range for this compound stability. |
| High Concentration | If the concentration of the stock solution is too high, it may precipitate out of solution, especially at lower temperatures. Consider preparing a lower concentration stock. |
| Freezing | Freezing and thawing can sometimes cause precipitation. If this occurs, gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh solution. |
Quantitative Data on this compound Stability
The stability of this compound can vary depending on the specific conditions. The following tables summarize available data on its stability.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Storage Medium/Solvent | Stability/Half-life |
| 2-8°C | Aqueous Solution | Stable for up to 30 days.[2] |
| 37°C | Aqueous Solution | Stable for approximately 5 days.[3] |
| 72°C | Mineral Medium (pH 7.3) | No detectable loss of activity.[4] |
| 100°C to 180°C | Aqueous Solution | Half-life shortened by 87.17-fold as temperature increased from 100°C to 180°C.[5] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendations |
| High Temperature (>37°C) | Accelerates degradation. | Store at recommended temperatures (2-8°C for short-term, -20°C for long-term).[2] |
| Non-optimal pH | Decreases stability. | Maintain a slightly acidic to neutral pH. |
| Light Exposure | Causes photodegradation. | Store in dark or amber-colored containers. |
| Repeated Freeze-Thaw Cycles | Can lead to degradation and precipitation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of this compound Concentration using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying this compound in culture media. Method optimization may be required for specific media compositions.
1. Sample Preparation:
- Collect a sample of the culture medium containing this compound.
- Centrifuge the sample to pellet any cells or debris.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Depending on the expected concentration, the sample may need to be diluted with sterile water or mobile phase.
2. HPLC System and Conditions:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile). The exact ratio will depend on the column and specific method.
- Flow Rate: Typically around 0.5 - 1.0 mL/min.
- Detection: Since this compound lacks a strong UV chromophore, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or through pre-column derivatization followed by UV or fluorescence detection.[6]
- Standard Curve: Prepare a series of this compound standards of known concentrations in the same base medium (without this compound) as your samples. Run these standards to generate a standard curve for quantification.
3. Data Analysis:
- Integrate the peak corresponding to this compound in both the standards and the samples.
- Use the standard curve to calculate the concentration of this compound in your samples.
Protocol 2: Bioassay for Determining this compound Activity
This bioassay provides a functional measure of this compound's antibacterial activity.
1. Materials:
- A bacterial strain known to be sensitive to this compound (e.g., a standard laboratory strain of E. coli).
- Agar plates (e.g., LB agar or Mueller-Hinton agar).
- Sterile paper discs.
- This compound standards of known concentrations.
- The culture medium sample containing this compound to be tested.
2. Procedure:
- Prepare a lawn of the Kanamycin-sensitive bacteria on the agar plates.
- Aseptically place sterile paper discs onto the surface of the agar.
- Pipette a small, known volume (e.g., 10 µL) of each this compound standard and the test sample onto separate paper discs.
- Incubate the plates overnight at the optimal growth temperature for the bacterial strain.
3. Data Analysis:
- Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each standard and the test sample.
- Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the this compound concentration for the standards.
- Use the standard curve to determine the active concentration of this compound in your test sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. goldbio.com [goldbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to test the activity of an old Kanamycin B stock.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to test the activity of an old Kanamycin B stock.
Frequently Asked Questions (FAQs)
Q1: My kanamycin selection experiments are failing (e.g., no colonies after transformation). Could my old kanamycin stock be the problem?
A1: Yes, an old or improperly stored kanamycin stock is a common reason for selection failure. Kanamycin can lose its activity over time, especially if not stored correctly.[1][2] Factors like exposure to high temperatures, light, and non-optimal pH levels can cause degradation.[1][3] It is crucial to verify the activity of your stock solution.
Q2: How can I quickly check if my old this compound stock is still active?
A2: A simple and rapid method is to perform a disk diffusion assay (Kirby-Bauer test) using a known kanamycin-sensitive bacterial strain, such as E. coli K-12.[4][5] If the antibiotic is active, you will observe a clear "zone of inhibition" where the bacteria have not grown around the antibiotic disk.[5][6]
Q3: What are the primary degradation products of this compound, and are they still active?
A3: this compound degradation primarily involves the cleavage of its glycosidic bonds, leading to products like 2-deoxystreptamine, nebramine, and paromamine.[3] These degradation products generally have significantly lower or no antibacterial activity compared to the parent compound.[7][8]
Q4: What is the best way to store this compound to maintain its activity?
A4: To ensure stability, this compound solutions should be stored at 2°C to 8°C and protected from light.[3] For long-term storage, lyophilized (freeze-dried) forms are recommended and can be stored at -20°C or 2-8°C.[3] It's also good practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
Q5: Can I use analytical methods to determine the concentration and purity of my this compound stock?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a common and accurate method to quantify this compound and detect the presence of degradation products.[1][9][10][11][12] Various detectors, such as UV/Fluorescence, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), can be coupled with HPLC for sensitive and specific detection.[3][10][12]
Troubleshooting Guides
Issue: Unexpected Results in Kanamycin Selection Experiments
If you are experiencing issues such as the growth of non-resistant bacteria or the failure of your selection process, follow this troubleshooting workflow to assess the activity of your old this compound stock.
Caption: Troubleshooting workflow for assessing old this compound stock activity.
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay for this compound Activity
This protocol details a standard method to qualitatively assess the antimicrobial activity of your this compound stock.
Materials:
-
Mueller-Hinton Agar (MHA) plates.[6]
-
Sterile cotton swabs.
-
A pure culture of a kanamycin-sensitive E. coli strain (e.g., K-12) grown overnight in broth.
-
Your old this compound stock solution.
-
A freshly prepared this compound solution (as a positive control).
-
Sterile filter paper disks (6 mm diameter).
-
Sterile forceps.
-
Incubator at 35-37°C.[6]
-
Metric ruler.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of an MHA plate to ensure confluent growth, rotating the plate approximately 60 degrees between each swabbing.[5]
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[13]
-
Disk Preparation and Placement: Aseptically apply a known amount of your old this compound solution to a sterile filter paper disk. Do the same for your fresh this compound solution on a separate disk. Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.[14]
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[6]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters (mm) using a ruler.[5] Compare the zone of inhibition from your old stock to the fresh stock. A significantly smaller or absent zone for the old stock indicates reduced or no activity.
Data Presentation
The following table provides expected zones of inhibition for a standard this compound concentration against a susceptible E. coli strain. This can be used as a reference to interpret your results.
| This compound Stock | Concentration on Disk | Expected Zone of Inhibition (mm) for E. coli | Interpretation |
| Fresh (Control) | 30 µg | ≥ 18 | Susceptible (Active) |
| Old Stock | 30 µg | Compare to control | A zone size significantly smaller than the control indicates reduced activity. No zone indicates inactivity. |
Note: The expected zone of inhibition can vary slightly depending on the specific E. coli strain and laboratory conditions. These values are based on general guidelines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. biolabtests.com [biolabtests.com]
- 7. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-ELSD determination of this compound in the presence of kanamycin A in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
Technical Support Center: The Impact of pH on Kanamycin B Stability and Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and antibacterial efficacy of Kanamycin B.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of this compound?
A1: this compound, like other aminoglycoside antibiotics, generally exhibits its highest antibacterial potency in neutral to slightly alkaline conditions, typically within a pH range of 7.0 to 8.0.[1] The effectiveness of this compound is significantly reduced in acidic environments.
Q2: Why is the activity of this compound dependent on pH?
A2: The pH-dependent activity of this compound is attributed to the protonation state of its amino groups. In acidic conditions (low pH), these amino groups become protonated, resulting in a higher positive charge on the molecule. This increased positive charge is believed to impede the transport of the antibiotic across the bacterial cell membrane, thereby reducing its efficacy.[1] Conversely, in neutral to alkaline environments, this compound is less protonated, which facilitates its uptake by bacterial cells.[1]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is more stable in neutral pH conditions (approximately 6.0-8.0) compared to acidic conditions. For instance, heating Kanamycin at 60°C for 30 minutes at pH 2.0 resulted in a 40% loss of activity, whereas no significant loss of activity was observed under the same conditions at a pH range of 6-8. Some sources suggest that for the preparation of stock solutions, a slightly acidic pH range of 4.5 to 5.5 can enhance stability, though its effectiveness will be higher when diluted in a neutral or alkaline medium for experiments.
Q4: Can the pH of the culture medium change during an experiment and affect this compound's effectiveness?
A4: Yes, the metabolic activity of bacteria during growth can lead to the production of acidic byproducts, which can lower the pH of the culture medium. This decrease in pH can subsequently reduce the effectiveness of this compound. It is advisable to use buffered media (e.g., with MOPS or HEPES) in your experiments to maintain a stable pH.[1]
Q5: What are the signs of this compound degradation in a solution?
A5: Degradation of this compound can be indicated by a loss of antibacterial activity, leading to unexpected bacterial growth in selection experiments. Physical signs can include discoloration or the formation of precipitates in the solution. It is recommended to prepare fresh this compound solutions regularly and store them under appropriate conditions (refrigerated and protected from light) to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no antibacterial activity of this compound. | The pH of the experimental medium is too acidic. | Measure the pH of your medium. If it is below 7.0, consider adjusting it or using a buffered medium to maintain a pH between 7.0 and 8.0. |
| This compound solution has degraded due to improper storage pH. | Prepare a fresh stock solution of this compound. For long-term storage, ensure the pH is within the recommended stability range and store at 2-8°C, protected from light. | |
| Precipitation observed in this compound stock solution. | The pH of the solvent is outside the optimal solubility range for this compound sulfate. | This compound sulfate is generally soluble in water, with a 1% solution having a pH of 6.5 to 8.5.[2] If precipitation occurs, you can try to adjust the pH to bring the compound back into solution or prepare a fresh solution in a suitable solvent like sterile water or phosphate-buffered saline (PBS). |
| Inconsistent results in antibiotic susceptibility testing (e.g., variable MIC values). | The pH of the growth medium was not consistent across experiments. | Standardize the pH of the growth medium (e.g., Mueller-Hinton broth) for all MIC assays. Verify and adjust the pH of the medium before each experiment. |
| Failure of selection in cloning experiments using a Kanamycin resistance gene. | The pH of the agar plates is too low, reducing this compound's effectiveness. | Ensure the final pH of the agar medium is within the neutral range after autoclaving and before pouring the plates. |
| The this compound solution was added to the agar when it was too hot, causing degradation. | Allow the autoclaved agar to cool to 45-50°C before adding the this compound solution. |
Data Presentation
Table 1: Impact of pH on Kanamycin Stability
| pH | Temperature (°C) | Duration | Activity Loss | Reference |
| 2.0 | 60 | 30 minutes | 40% | Generic Kanamycin data |
| 6.0 - 8.0 | 60 | 30 minutes | No significant loss | Generic Kanamycin data |
| 7.3 | 72 | Not specified | No detectable loss | [1] |
| 5.0 | 72 | Not specified | Becomes more labile | [1] |
Table 2: pH-Dependent Antibacterial Activity of Aminoglycosides (General Trend)
| pH Range | Relative Antibacterial Activity | Rationale |
| Acidic (< 6.5) | Low | Increased protonation of amino groups hinders bacterial uptake. |
| Neutral (6.5 - 7.5) | Moderate to High | Favorable for bacterial uptake and binding to the ribosome. |
| Alkaline (> 7.5) | High | Reduced protonation facilitates maximum bacterial uptake. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is based on the broth microdilution method.
Materials:
-
This compound sulfate
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 7.0, carbonate-bicarbonate buffer for pH 8.0)
-
Spectrophotometer (for measuring OD600)
-
Calibrated pH meter
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into aliquots for each pH to be tested (e.g., pH 6.0, 7.0, 8.0).
-
Adjust the pH of each aliquot using the appropriate sterile buffer.
-
Confirm the final pH of each medium with a calibrated pH meter.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1024 µg/mL) in sterile deionized water.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD600) of approximately 0.001 (corresponding to ~10^5 CFU/mL).
-
-
Serial Dilution in Microtiter Plates:
-
For each pH-adjusted medium, perform a two-fold serial dilution of the this compound stock solution in a 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Include a growth control well (medium with inoculum, no antibiotic) and a sterility control well (medium only) for each pH.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 of each well.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis
This protocol provides a general framework for assessing the stability of this compound at different pH values. Specific column and mobile phase conditions may need to be optimized.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column
-
This compound standard
-
Buffers for pH adjustment
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Derivatizing agent (if using UV detection, as this compound lacks a strong chromophore)
Procedure:
-
Preparation of this compound Samples:
-
Prepare stock solutions of this compound in water.
-
Prepare a series of buffered solutions at the desired pH values (e.g., pH 4.0, 7.0, 9.0).
-
Dilute the this compound stock solution in each buffered solution to a known final concentration.
-
Incubate the samples at a specific temperature (e.g., 40°C) for a defined period.
-
Take aliquots at different time points (e.g., 0, 24, 48, 72 hours) for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: ELSD or UV (post-column derivatization may be necessary).
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the this compound standard to determine its retention time and create a calibration curve.
-
Inject the samples from the different pH and time points.
-
Quantify the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time for each pH.
-
Determine the degradation rate constant (k) and half-life (t½) for this compound at each pH.
-
Mandatory Visualization
Caption: Workflow for MIC determination of this compound at different pH values.
Caption: Logical relationship of pH's impact on this compound's effectiveness.
References
Technical Support Center: Overcoming Kanamycin B Resistance
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for overcoming bacterial resistance to Kanamycin B in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound selection plates are showing unexpected growth. What could be the cause?
A1: Several factors could lead to the failure of this compound selection. Consider the following troubleshooting steps:
-
Antibiotic Potency: this compound can degrade under improper storage conditions such as high temperatures, incorrect pH, or prolonged exposure to light.[1] It is crucial to prepare fresh this compound solutions frequently and store them refrigerated and protected from light.[1] You can verify the concentration and integrity of your stock solution using methods like High-Performance Liquid Chromatography (HPLC).[1]
-
Resistant Population: The bacterial strain you are using may have developed resistance.[1] This can occur through various mechanisms, including enzymatic modification of the antibiotic or its expulsion from the cell via efflux pumps.[1][2]
-
Inoculum Density: An excessively high bacterial inoculum on selection plates can lead to the appearance of satellite colonies or a confluent lawn, masking the selection process. Ensure you are plating an appropriate cell density.
-
Plasmid Integrity: If you are selecting for transformed cells, ensure the plasmid carrying the Kanamycin resistance gene is stable and has been correctly integrated.
-
Negative Control: Always include a negative control in your transformation experiment (cells without the plasmid) plated on a this compound plate. If you observe growth on this plate, it indicates a problem with your this compound stock or your bacterial strain's susceptibility.[3]
Q2: We've isolated a this compound-resistant bacterium. What are the primary resistance mechanisms I should investigate?
A2: Bacteria primarily develop resistance to this compound through three mechanisms:
-
Enzymatic Modification: This is the most common resistance mechanism.[4][5] Bacteria acquire genes, often on plasmids, that encode for Aminoglycoside-Modifying Enzymes (AMEs).[2][6] These enzymes inactivate this compound by adding chemical groups, such as phosphate, acetyl, or nucleotidyl groups, which prevents the antibiotic from binding to its ribosomal target.[2][4][6]
-
Target Site Modification: this compound functions by binding to the 30S ribosomal subunit and disrupting protein synthesis.[2][7][8] Mutations in the 16S rRNA gene, the primary target of Kanamycin, can alter the binding site and reduce the antibiotic's effectiveness.[2][9]
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps.[2][10][11] Overexpression of these pumps can reduce the intracellular concentration of the antibiotic to sub-lethal levels.[12][13] The AcrD efflux pump in E. coli, for example, is known to export aminoglycosides.[14]
Q3: How can I restore the effectiveness of this compound against a resistant strain in the lab?
A3: A promising strategy is to use combination therapy, where this compound is administered alongside another compound that can overcome the resistance mechanism.[2][15]
-
Inhibitors of Modifying Enzymes: Small molecules that inhibit the activity of Aminoglycoside-Modifying Enzymes (AMEs) can restore this compound's efficacy.[2][4] These inhibitors can be identified through screening and tested for synergistic effects.
-
Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps can increase the intracellular concentration of this compound, resensitizing the bacteria.[12][13]
-
Synergistic Antibiotics: Combining this compound with an antibiotic from a different class, such as a beta-lactam that targets cell wall synthesis, can create a synergistic effect.[15] This multi-pronged attack can be more effective than a single-drug therapy.[15]
To test for these synergistic interactions, a Checkerboard Assay is the standard in vitro method.[16][17][18]
Visualizing Resistance & Counter-Strategies
Key Mechanisms of this compound Resistance
The following diagram illustrates the three primary ways bacteria evade the action of this compound.
Caption: Primary mechanisms of bacterial resistance to this compound.
Troubleshooting Workflow for this compound Resistance
This workflow provides a logical sequence of steps to diagnose and address this compound resistance in your experiments.
Caption: A step-by-step workflow for troubleshooting this compound resistance.
Data Presentation: Synergistic Activity
Combination therapy can significantly reduce the Minimum Inhibitory Concentration (MIC) of this compound. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction, where an FIC index of ≤0.5 is considered synergistic.[18][19]
Table 1: Example of Synergistic Effect of this compound with a Potentiator against E. coli
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| This compound | 135.8 | 33.9 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Peptide ΔFm | 2.1 | 0.5 |
This table is adapted from sample data showing synergy between Kanamycin and an antimicrobial peptide against E. coli ML35p.[19] The results demonstrate a significant enhancement in the potency of the antibacterial agents when used in combination.[19]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in log-phase growth
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile reservoirs and multichannel pipettes
Procedure:
-
Prepare Antibiotic Dilutions:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. The last column serves as a growth control (no antibiotic).
-
-
Prepare Inoculum:
-
Dilute the log-phase bacterial culture to a 0.5 McFarland standard.
-
Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[17]
-
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[18]
Materials:
-
Same materials as MIC determination, plus a second compound (e.g., an efflux pump inhibitor).
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the columns (e.g., columns 1-10) in 50 µL of CAMHB.[17]
-
Similarly, prepare serial twofold dilutions of the second compound along the rows (e.g., rows A-G) in 50 µL of CAMHB.[17]
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Controls:
-
Column 11 should contain only the dilutions of the second compound to determine its individual MIC.[17][20]
-
Row H should contain only the dilutions of this compound to determine its individual MIC.[17][20]
-
A designated well (e.g., H12) should contain only broth and inoculum to serve as a growth control.[17]
-
-
Inoculation and Incubation:
-
Data Analysis:
-
After incubation, identify the MIC of each compound alone and the MIC of each compound in combination for each well showing no growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well using the formula: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The FIC Index is the lowest FIC value obtained.
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[18]
-
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kanamycin A - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Detection of Kanamycin-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Treatment with Sub-inhibitory Kanamycin Induces Adaptive Resistance to Aminoglycoside Antibiotics via the AcrD Multidrug Efflux Pump in Escherichia coli K-12 | Semantic Scholar [semanticscholar.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Kanamycin B.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell viability issues observed with high concentrations of Kanamycin B in eukaryotic cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: While this compound is an aminoglycoside antibiotic that targets bacterial ribosomes to inhibit protein synthesis, its toxicity in mammalian cells occurs through different mechanisms.[1][2] At high concentrations, this compound can induce mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS).[3][4][5] This oxidative stress disrupts the mitochondrial membrane potential, reduces ATP production, and can lead to oxidative damage of DNA, proteins, and lipids.[3][4][6] Ultimately, this can trigger caspase-independent cell death pathways that have features of both apoptosis and necrosis.[7][8]
Q2: What are the visible signs of this compound toxicity in cell culture?
A2: The signs of cytotoxicity can vary depending on the cell line and experimental conditions but often include:
-
Reduced Cell Viability: A significant decrease in the number of living cells compared to untreated control cultures.[9]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Signs of membrane blebbing may also be visible.[9]
-
Decreased Proliferation: A noticeable slowdown or complete halt of cell division.
-
Increased Apoptotic and Necrotic Markers: While classic caspase-3 activation may be absent, markers for apoptosis-like and necrotic-like cell death can be elevated.[7][8]
-
Reduced Metabolic Activity: Colorimetric assays like the MTT or XTT assay will show a decreased ability of the cells to metabolize the substrate.[9]
Q3: At what concentration does this compound become toxic to eukaryotic cells?
A3: The cytotoxic concentration of this compound is highly dependent on the specific cell line, its metabolic rate, and the duration of exposure.[10][11] Some cell lines may show sensitivity at concentrations as low as 100-200 µg/mL, while others might tolerate higher doses. It is crucial to perform a dose-response experiment (also known as a "kill curve") for your specific cell line to determine the half-maximal inhibitory concentration (IC50) and establish a non-toxic working concentration for your experiments.[9][12]
Troubleshooting Guide
Q4: My cells are dying unexpectedly after this compound treatment, even at a concentration that should be safe. What could be the cause?
A4: Unexpected cell death can arise from several factors. Refer to the troubleshooting workflow below and the following table for potential causes and solutions.
References
- 1. goldbio.com [goldbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ineffective Selection in Mammalian Cells with Kanamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with antibiotic-based selection in mammalian cells, with a specific focus on the ineffectiveness of Kanamycin B.
Frequently Asked Questions (FAQs)
Q1: Why is my selection with this compound failing in mammalian cells?
Your selection with this compound is likely failing because it is generally not effective for selecting mammalian cells.[1][2] Here's a breakdown of the primary reasons:
-
Mechanism of Action: this compound is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit of 70S ribosomes, which are found in bacteria.[1][3][4][5][6][7][8][9] Mammalian cells, being eukaryotic, have 80S ribosomes in their cytoplasm, which are structurally different and less susceptible to this class of antibiotics at concentrations that are not cytotoxic.[1][10]
-
Resistance Gene Mismatch: The neomycin phosphotransferase II (neo) gene confers resistance to Kanamycin. While this gene can be expressed in mammalian cells, the antibiotic itself is often not potent enough to efficiently kill untransfected mammalian cells, rendering the selection process ineffective.[1][11] For mammalian selection, a more potent aminoglycoside analogue, G418 (Geneticin), is the industry standard and is used in conjunction with the same neo resistance gene.[11][12][13][14]
Q2: I am certain my plasmid has the correct neomycin resistance gene. Could there be other reasons for selection failure?
Yes, even when using a more appropriate antibiotic like G418, selection experiments can fail for several reasons:
-
Incorrect Antibiotic Concentration: The optimal concentration of a selection antibiotic is highly cell-line dependent.[1][15][16] A concentration that is too low will lead to the survival of non-transfected cells, while a concentration that is too high can be toxic even to the cells that have successfully integrated the resistance gene.[1]
-
Degraded Antibiotic: Antibiotics can lose potency over time if not stored correctly.[1][17] Factors like exposure to light, incorrect temperatures, or multiple freeze-thaw cycles can lead to degradation.[1][17]
-
Cell Health and Density: The physiological state and density of your cells at the time of transfection and selection are critical.[1][] Unhealthy cells or cells plated at a suboptimal density can significantly impact the outcome of the selection process.
-
Plasmid Integrity and Transfection Efficiency: Low-quality plasmid DNA or a suboptimal transfection protocol will result in a small population of resistant cells that may be difficult to select and expand.[1]
Q3: What are the recommended alternative selection antibiotics for mammalian cells?
For successful mammalian cell selection, it is crucial to use an antibiotic that is potent against eukaryotic cells and has a corresponding resistance gene in your plasmid vector.[1] Commonly used and effective alternatives to this compound include:
-
G418 (Geneticin®): This is the most widely used alternative for vectors carrying the neo gene. It is an aminoglycoside that inhibits protein synthesis in eukaryotic cells.[12][13]
-
Hygromycin B: This aminoglycoside also inhibits protein synthesis in both prokaryotic and eukaryotic cells and is used for dual-selection experiments.[12][13] It requires the hygromycin resistance gene (hyg or hph).
-
Puromycin: A potent and fast-acting aminonucleoside antibiotic that inhibits protein synthesis.[12] Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene.
-
Blasticidin S: A nucleoside antibiotic that inhibits peptide bond formation. It is effective at very low concentrations, with resistance conferred by the bsr or BSD genes.[1][12]
-
Zeocin™: A member of the bleomycin family of antibiotics, Zeocin causes cell death by intercalating into DNA and inducing double-stranded breaks.[12] The Sh ble gene provides resistance.
Troubleshooting Guides
Issue: No cell death observed after adding the selection antibiotic.
| Possible Cause | Troubleshooting Step |
| Ineffective Antibiotic | If using this compound, switch to G418 for the neo resistance gene, or select an alternative antibiotic/resistance gene pair suitable for mammalian cells.[1][11] |
| Incorrect Antibiotic Concentration | The concentration is too low. Perform a kill curve to determine the minimum concentration of the antibiotic required to kill 100% of your non-transfected cells within 7-14 days.[15][16][][19] |
| Degraded Antibiotic | Use a fresh, properly stored aliquot of the antibiotic. Avoid repeated freeze-thaw cycles. |
| High Cell Density | Plate cells at a lower density. Overly confluent cells can sometimes survive longer under selection pressure. |
| Intrinsic Cell Resistance | Some cell lines may exhibit natural resistance to certain antibiotics.[20] If a kill curve with a high concentration of the antibiotic is still ineffective, consider using a different selection marker. |
Issue: All cells, including transfected ones, are dying.
| Possible Cause | Troubleshooting Step |
| Antibiotic Concentration Too High | The antibiotic concentration is toxic even to resistant cells. Refer to your kill curve data and use the lowest concentration that effectively kills non-transfected cells.[1] |
| Insufficient Recovery Time | Cells were not given enough time to express the resistance gene after transfection. Allow cells to recover and express the resistance protein for 24-48 hours in a non-selective medium before applying the antibiotic.[1] |
| Low Transfection Efficiency | A very small number of cells have taken up the plasmid. Optimize your transfection protocol to increase efficiency.[1] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before transfection.[] |
Quantitative Data Summary
The following table provides typical working concentrations for commonly used mammalian selection antibiotics. It is crucial to determine the optimal concentration for your specific cell line experimentally by performing a kill curve.[15][21]
| Antibiotic | Resistance Gene | Typical Working Concentration Range (µg/mL) |
| G418 (Geneticin®) | neo | 100 - 2000[2][12][21] |
| Hygromycin B | hyg, hph | 50 - 500[12][14] |
| Puromycin | pac | 0.5 - 10[15] |
| Blasticidin S | bsr, BSD | 1 - 20[12][15] |
| Zeocin™ | Sh ble | 50 - 400 |
Experimental Protocols
Protocol: Determining Optimal Antibiotic Concentration via Kill Curve
This protocol outlines the steps to determine the minimum antibiotic concentration required to kill non-transfected cells.[15][16][][19][22]
-
Cell Plating:
-
On Day 1, seed your parental (non-transfected) cell line into the wells of a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 25-50% confluency on the day the antibiotic selection will begin.[15][]
-
Culture the cells overnight under appropriate conditions (e.g., 37°C with 5% CO2).[15]
-
-
Antibiotic Addition:
-
On Day 2, prepare a series of antibiotic dilutions in your complete cell culture medium. The concentration range should bracket the suggested working concentrations for your chosen antibiotic (see table above).
-
Include a "no antibiotic" control well containing only the complete growth medium.[15]
-
Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
-
Incubation and Observation:
-
Data Collection and Analysis:
Visualizations
Caption: Workflow for determining the optimal antibiotic concentration using a kill curve.
Caption: Troubleshooting logic for ineffective this compound selection in mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 9. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 13. goldbio.com [goldbio.com]
- 14. invivogen.com [invivogen.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Novel selection marker for mammalian cell transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. astralscientific.com.au [astralscientific.com.au]
- 22. static1.squarespace.com [static1.squarespace.com]
Kanamycin B Kill Curve: A Technical Guide for Optimal Concentration Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a kill curve to establish the optimal concentration of Kanamycin B for selective cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a kill curve and why is it necessary?
A kill curve is a dose-response experiment designed to determine the minimum concentration of a selection antibiotic, such as this compound, required to kill all non-resistant mammalian cells within a specific timeframe.[1] This is a critical step before generating stable cell lines, as different cell types exhibit varying sensitivities to antibiotics.[1][2][3] Performing a kill curve ensures effective selection of successfully transfected or transduced cells while minimizing off-target effects from excessively high antibiotic concentrations.
Q2: What is the mechanism of action of this compound in mammalian cells?
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[4] This binding causes misreading of mRNA, leading to the production of non-functional proteins and ultimately cell death.[4] While this mechanism is highly effective in bacteria, mammalian cytoplasmic ribosomes (80S) are less susceptible. However, at sufficient concentrations, this compound can still induce cytotoxicity in mammalian cells, making it crucial to determine the optimal concentration for selection.
Q3: How long should a this compound kill curve experiment be run?
The duration of a kill curve experiment typically ranges from 7 to 10 days.[1][] However, for slower-growing cell lines, the culture period may need to be extended to 14 days to ensure complete cell death in non-resistant populations.[1][]
Q4: How often should the antibiotic-containing medium be replaced?
The medium containing this compound should be replaced every 2 to 3 days to maintain the selective pressure, as the antibiotic can degrade over time.[2][3][6]
Experimental Protocol: this compound Kill Curve
This protocol provides a detailed methodology for performing a this compound kill curve in a 24-well plate format.
Materials:
-
Healthy, actively dividing mammalian cells of interest
-
Complete cell culture medium (including serum and supplements)
-
This compound stock solution
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution or other viability stain
Procedure:
-
Cell Plating:
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested concentration range to test for this compound is 100-1000 µg/mL.[1]
-
It is advisable to test a range of concentrations (e.g., 0, 100, 200, 400, 600, 800, and 1000 µg/mL).
-
Always include a "no antibiotic" control group.[2]
-
-
Treatment:
-
After allowing the cells to adhere and stabilize overnight, carefully aspirate the existing medium.
-
Replace the medium with the prepared this compound dilutions. It is recommended to test each concentration in triplicate for statistical significance.[2]
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the cells daily using a light microscope to monitor for signs of cell death, such as rounding, detachment, and lysis.[2]
-
-
Medium Changes:
-
Determining Cell Viability:
-
After 7-10 days, assess the cell viability in each well. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay such as Trypan Blue exclusion or an MTT assay.
-
-
Optimal Concentration Selection:
Data Presentation
Table 1: Recommended Concentration Ranges for Common Selection Antibiotics
| Selection Antibiotic | Typical Concentration Range for Mammalian Cells |
| This compound | 100 - 1000 µg/mL [1] |
| G418 (Geneticin) | 100 - 2000 µg/mL[2] |
| Puromycin | 0.25 - 10 µg/mL[2] |
| Hygromycin B | 100 - 800 µg/mL[2] |
| Blasticidin | 1 - 20 µg/mL[2] |
Troubleshooting Guide
Issue 1: All cells, including the no-antibiotic control, are dying.
-
Possible Cause: Poor cell health prior to the experiment, contamination (e.g., mycoplasma), or harsh treatment during cell plating.
-
Solution: Ensure you are using a healthy, low-passage number cell stock.[] Handle cells gently during plating and check for any signs of contamination.
Issue 2: No cell death is observed even at high this compound concentrations.
-
Possible Cause: The this compound may have degraded, or the cells may have intrinsic resistance.
-
Solution: Prepare fresh this compound solutions for each experiment and store the stock solution properly (typically at -20°C in small aliquots to avoid multiple freeze-thaw cycles).[7] If resistance is suspected, consider using a different selection antibiotic.
Issue 3: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding, inaccurate pipetting of this compound, or an "edge effect" in the culture plate.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate dispensing. To mitigate edge effects, consider not using the outermost wells of the plate for the experiment.
Issue 4: "Satellite" colonies appear around resistant colonies in subsequent selection experiments.
-
Possible Cause: The antibiotic concentration is too low, allowing non-resistant cells to survive in the microenvironment of resistant colonies where the antibiotic may be locally degraded.
-
Solution: Select large, well-established colonies for further expansion. Ensure the optimal concentration determined from the kill curve is used consistently.
Visualizing the Workflow
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Antibiotic Kill Curve [merckmillipore.com]
- 2. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Validated LC-MS Method for Kanamycin B Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Kanamycin B is of paramount importance. This guide provides a detailed comparison of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the validation of this compound purity, offering an objective look at its performance against alternatives, supported by experimental data.
Kanamycin is an aminoglycoside antibiotic complex that consists of three main components: Kanamycin A, B, and C.[1] this compound is often present as a minor component in Kanamycin sulfate preparations. Due to potential differences in potency and toxicity, the accurate quantification and purity assessment of this compound are crucial for quality control.
Recommended Method: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS)
A HILIC-MS/MS method is recommended for the purity analysis of this compound due to its high selectivity and sensitivity for polar compounds like aminoglycosides, without the need for derivatization or ion-pairing reagents that can suppress the MS signal.
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of Kanamycin A, this compound, Kanamycin C, and known potential impurities (e.g., 2-deoxystreptamine, nebramine) in deionized water. A mixed standard solution containing all components at a known concentration should be prepared for method development and validation.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a known concentration. Filter the solution through a 0.22 µm syringe filter before injection. For samples in complex matrices, a protein precipitation step using acetonitrile or trichloroacetic acid, followed by centrifugation, may be necessary.[2][3] Solid-phase extraction (SPE) can also be employed for cleanup and concentration.[2]
2. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Alternative Condition |
| LC System | UPLC/UHPLC system | Standard HPLC system |
| Column | Waters Acquity UPLC BEH Amide (or similar HILIC column) | Reversed-phase C18 column with ion-pairing agent |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation of all impurities | Isocratic or gradient |
| Flow Rate | 0.2 - 0.4 mL/min | 0.5 - 1.0 mL/min |
| Injection Volume | 1 - 5 µL | 10 - 20 µL |
| Column Temp. | 30 - 40 °C | Ambient or controlled |
| MS System | Triple Quadrupole (QqQ) or Q-TOF | Single Quadrupole |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI, Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |
3. MRM Transitions for this compound and Related Impurities:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 484.3 | 161.1, 323.2 |
| Kanamycin A | 485.3 | 163.1, 324.2 |
| Kanamycin C | 485.3 | 163.1, 324.2 |
| 2-deoxystreptamine | 163.1 | 145.1, 97.1 |
| Nebramine | 323.2 | 161.1, 143.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Method Performance and Comparison
The HILIC-MS/MS method offers superior performance for the purity analysis of the highly polar this compound compared to traditional reversed-phase LC with UV detection, which often requires derivatization.
Quantitative Data Summary
| Parameter | HILIC-MS/MS Method | Alternative (RP-LC with Ion-Pairing) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~1 ng/mL[1] | ~100 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL[1] | ~500 ng/mL |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the LC-MS method for validating this compound purity.
Caption: Workflow for this compound purity validation by LC-MS/MS.
Comparison with Alternative Methods
While the HILIC-MS/MS method is highly effective, other techniques have been employed for the analysis of Kanamycin and its impurities.
-
Reversed-Phase LC with Ion-Pairing Agents: This method can be used to retain the polar aminoglycosides on a C18 column. However, ion-pairing agents are often not compatible with mass spectrometry as they can cause ion suppression and contaminate the MS source. This approach is more suitable for UV or Evaporative Light Scattering Detection (ELSD).
-
Reversed-Phase LC with Pre-column Derivatization: To overcome the poor UV absorbance of Kanamycin, a derivatization step can be introduced. This adds complexity to the sample preparation and may introduce variability.
The HILIC-MS/MS method avoids these drawbacks by providing excellent separation of polar compounds in a manner that is highly compatible with the sensitivity and specificity of mass spectrometric detection. This makes it the superior choice for rigorous purity validation of this compound in a drug development and quality control setting.
References
Navigating Aminoglycoside Resistance: A Comparative Guide to Kanamycin B Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of Kanamycin B's performance against other aminoglycosides, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.
The emergence of bacterial resistance to aminoglycoside antibiotics, a cornerstone in treating severe Gram-negative infections, presents a significant global health challenge. This compound, a member of the kanamycin complex, is frequently used as a selective agent in molecular biology and has seen therapeutic use. However, its efficacy is often compromised by cross-resistance to other critical aminoglycosides such as amikacin, gentamicin, tobramycin, and neomycin. This guide delves into the primary mechanisms governing this cross-resistance, offering a comparative analysis based on experimental findings.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other aminoglycosides is primarily mediated by three key mechanisms:
-
Target Site Modification: Mutations in the bacterial ribosome, the target of aminoglycosides, can prevent the antibiotic from binding effectively. Specifically, alterations in the 16S rRNA, a component of the 30S ribosomal subunit, are a common cause of broad aminoglycoside resistance.
-
Enzymatic Inactivation: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, rendering it inactive. These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), often exhibit activity against multiple aminoglycosides.
-
Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration to sub-therapeutic levels. Efflux pumps can have broad substrate specificity, contributing to resistance to multiple classes of antibiotics, including various aminoglycosides.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data from various studies, comparing the activity of this compound with other aminoglycosides against resistant bacterial strains.
Table 1: Cross-Resistance in Escherichia coli Strains with Defined Resistance Mechanisms
| Aminoglycoside | Wild-Type E. coli (MIC, µg/mL) | E. coli with AAC(3)-II (MIC, µg/mL) | E. coli with 16S rRNA mutation (A1408G) (MIC, µg/mL) |
| This compound | 2 | >1000 | >90-fold increase |
| Amikacin | 2 | 8 | >240-fold increase |
| Gentamicin | 0.5 | >32 | >240-fold increase |
| Tobramycin | 0.5 | >32 | 2-fold increase |
| Neomycin | 4 | >128 | Not specified |
Data compiled from multiple sources, including studies on E. coli resistance mechanisms.[1][2][3]
Table 2: Cross-Resistance in Mycobacterium tuberculosis Clinical Isolates
| Aminoglycoside | Susceptible M. tuberculosis (MIC, µg/mL) | M. tuberculosis with rrs A1401G mutation (MIC, µg/mL) |
| Kanamycin | 1-4 | >256 |
| Amikacin | ≤1 | >256 |
| Capreomycin | 2.5 | Variable (some remain susceptible) |
Data from studies on drug-resistant Mycobacterium tuberculosis.[4][5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of aminoglycoside antibiotics
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of each aminoglycoside in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[6][7][8]
Detection of 16S rRNA Mutations
This protocol outlines the steps to identify mutations in the 16S rRNA gene, which are associated with aminoglycoside resistance.
Materials:
-
Bacterial genomic DNA
-
Primers flanking the 16S rRNA gene region of interest (e.g., the 1400 region)
-
PCR reagents (DNA polymerase, dNTPs, buffer)
-
DNA sequencing equipment and reagents
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Amplify the target region of the 16S rRNA gene using PCR with specific primers.
-
Purify the PCR product to remove primers and unincorporated dNTPs.
-
Sequence the purified PCR product using a suitable sequencing method (e.g., Sanger sequencing).
-
Align the obtained sequence with a wild-type reference sequence to identify any mutations.[9]
Aminoglycoside Acetyltransferase (AAC) Activity Assay
This spectrophotometric assay measures the activity of AAC enzymes, which inactivate aminoglycosides.
Materials:
-
Bacterial cell lysate containing the AAC enzyme
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Aminoglycoside substrate (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, DTNB, and the aminoglycoside substrate.
-
Initiate the reaction by adding Acetyl-CoA and the cell lysate.
-
The AAC enzyme transfers an acetyl group from Acetyl-CoA to the aminoglycoside, releasing Coenzyme A (CoA-SH).
-
The released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the enzyme activity.[10][11]
Visualizing Resistance Pathways and Workflows
To provide a clearer understanding of the complex processes involved in aminoglycoside resistance, the following diagrams were generated using the DOT language.
References
- 1. Population-based inference of aminoglycoside resistance mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Level of Cross-Resistance between Kanamycin, Amikacin, and Capreomycin among Mycobacterium tuberculosis Isolates from Georgia and a Close Relation with Mutations in the rrs Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordant Resistance to Kanamycin and Amikacin in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. huejmp.vn [huejmp.vn]
- 10. Aminoglycoside 6′-N-acetyltransferase Type Ib [AAC(6′)-Ib]-Mediated Aminoglycoside Resistance: Phenotypic Conversion to Susceptibility by Silver Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin B vs. Neomycin: A Comparative Guide for Selection in Research
For researchers in drug development and other scientific fields, the selection of genetically modified cells is a critical step. This is often achieved using selectable marker genes that confer resistance to a specific antibiotic. Among the most common selection systems is the neomycin resistance gene (neo), which grants resistance to aminoglycoside antibiotics like Kanamycin and Neomycin. This guide provides a detailed comparison of the efficacy of Kanamycin B and its close relative, Neomycin (commonly used in its potent G418 sulfate form for mammalian cell selection), as selection agents.
Mechanism of Action: A Shared Pathway
Both this compound and Neomycin are aminoglycoside antibiotics that function by inhibiting protein synthesis in prokaryotic and eukaryotic cells. Their primary target is the 30S ribosomal subunit. By binding to this subunit, they cause a misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.[1] The neomycin resistance gene (neo) encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH(3')-II), which inactivates these antibiotics by phosphorylation, thus allowing cells expressing the gene to survive.[2]
Head-to-Head Comparison: Efficacy and Usage
While both antibiotics share a mechanism of action and are detoxified by the same resistance enzyme, their practical applications in a research setting, particularly for the selection of mammalian cells, differ significantly. Neomycin, in the form of G418 sulfate, is the well-established industry standard for mammalian cell selection, backed by a vast body of literature and optimized protocols.[3] In contrast, the use of this compound for this purpose is not common, and there is a notable scarcity of publicly available data and established protocols for its use in generating stable mammalian cell lines.[3]
For prokaryotic selection, both Kanamycin and Neomycin are effective. However, some sources suggest that Kanamycin may be preferred over Neomycin for the elimination of Mycoplasma species from cell cultures.[1]
Quantitative Data Summary
Direct comparative studies on the selection efficacy of this compound versus Neomycin (G418) in mammalian cells are limited. The following table summarizes typical working concentrations and other relevant properties based on available information. It is crucial to note that the optimal concentration for any selection antibiotic is cell-line dependent and must be determined empirically through a kill curve experiment.[4][5][6]
| Feature | This compound | Neomycin (G418 Sulfate) |
| Typical Application | Primarily prokaryotic selection, Mycoplasma elimination[1] | Prokaryotic and Eukaryotic (mammalian) cell selection[1][3] |
| Typical Working Concentration (Prokaryotic) | 10-50 µg/mL | 10-50 µg/mL |
| Typical Working Concentration (Mammalian) | Data not readily available; not commonly used[3] | 100-2000 µg/mL (cell line dependent)[5][7] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase)[2] | neo (aminoglycoside 3'-phosphotransferase)[2][4] |
| Advantages | Potentially effective against Mycoplasma[1] | "Industry standard" for mammalian selection, extensive data and protocols available[3] |
| Disadvantages | Lack of established protocols and efficacy data for mammalian cell selection[3] | Can be toxic to some cell lines even with the resistance gene |
Experimental Protocols
The foundational experiment for determining the optimal concentration of a selection antibiotic is the kill curve . This experiment establishes the minimum concentration of the antibiotic required to kill all non-resistant cells within a specific timeframe (typically 7-14 days).[][9][10]
Kill Curve Protocol for Mammalian Cells (General)
This protocol is standard for Neomycin (G418) and would be the recommended starting point for evaluating this compound in a mammalian system.
-
Cell Plating: Seed the parental (non-transfected) cell line into the wells of a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: The following day, replace the growth medium with fresh medium containing a range of antibiotic concentrations. For G418, a typical range to test is 0, 100, 200, 400, 600, 800, 1000, 1500, and 2000 µg/mL.[4][5] For this compound, a similar or broader range might be necessary due to the lack of established data.
-
Incubation and Observation: Incubate the cells under their normal growth conditions.
-
Medium Replacement: Replace the selective medium every 2-3 days.[6]
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity and cell death.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-14 days.[4][11]
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action of aminoglycosides and the resistance conferred by the neo gene.
Caption: A simplified workflow for determining the optimal antibiotic concentration using a kill curve.
Conclusion
For researchers working with prokaryotic systems, both this compound and Neomycin are viable selection agents. The choice may be influenced by secondary considerations such as the need for Mycoplasma control, where this compound might offer an advantage.
However, for the selection of stably transfected mammalian cell lines, Neomycin in the form of G418 sulfate is the demonstrably superior choice due to the extensive body of supporting data and well-established protocols.[3] While this compound could theoretically be used for mammalian cell selection due to its shared mechanism of action and inactivation by the neo gene product, its use would necessitate significant in-house validation, including extensive kill curve analyses and optimization, with no guarantee of success equivalent to that of G418.[3] Therefore, for predictable, efficient, and reproducible generation of stable mammalian cell lines, G418 remains the recommended selection agent.
References
- 1. goldbio.com [goldbio.com]
- 2. abo.com.pl [abo.com.pl]
- 3. benchchem.com [benchchem.com]
- 4. abo.com.pl [abo.com.pl]
- 5. takara.co.kr [takara.co.kr]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. G418 Kill curve protocol [protocols.io]
Synergistic Interactions of Kanamycin B with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of Kanamycin B, an aminoglycoside antibiotic, with various β-lactam antibiotics. The data presented herein is intended to inform research and development efforts in the pursuit of novel combination therapies.
The primary mechanism behind the synergy between β-lactams and aminoglycosides lies in their complementary modes of action. β-lactam antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell envelope.[1] This disruption of the cell wall facilitates the intracellular uptake of aminoglycosides like this compound, which then bind to the 30S ribosomal subunit, inhibiting protein synthesis and ultimately leading to bacterial cell death.
Quantitative Analysis of Synergistic Effects
The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.
The following tables summarize the synergistic effects observed in studies combining Kanamycin with various β-lactam antibiotics against different bacterial strains.
| Bacterial Strain | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Staphylococcus aureus | Kanamycin | 80 | 20 | 0.562 | Synergy | [1][2] |
| Ampicillin | 160 | 10 | ||||
| Escherichia coli K12 | Kanamycin | - | - | 2.125 | Indifference | |
| Ampicillin | - | - | ||||
| Pseudomonas aeruginosa (MDR) | Tobramycin | - | - | ≤ 0.5 | Synergy in 67% of strains | [2] |
| Ceftazidime | - | - | ||||
| Pseudomonas aeruginosa (MDR) | Tobramycin | - | - | ≤ 0.5 | Synergy in 50% of strains | [2] |
| Piperacillin/Tazobactam | - | - |
Note: Data for Tobramycin is used as a surrogate for this compound against P. aeruginosa due to the limited availability of specific studies on this compound against this pathogen. Both are aminoglycosides with similar mechanisms of action.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL in Mueller-Hinton Broth)
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
Mueller-Hinton Broth (MHB)
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Create serial dilutions of this compound along the y-axis of the plate. This is typically done by adding 50 µL of a concentrated this compound solution to the first row and then performing serial twofold dilutions down the columns.
-
Similarly, create serial dilutions of the β-lactam antibiotic along the x-axis of the plate, adding 50 µL of a concentrated solution to the first column and performing serial twofold dilutions across the rows.
-
The result is a matrix of wells containing various concentrations of both antibiotics.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include control wells:
-
Growth control (no antibiotics)
-
Sterility control (no bacteria)
-
Each antibiotic alone in serial dilutions.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the FIC index for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of β-lactam Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
-
The FIC index for the combination is the lowest FIC index calculated from all the wells that show no growth.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL in MHB)
-
This compound and β-lactam antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Culture tubes
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Set up culture tubes with the following conditions:
-
Growth control (no antibiotics)
-
This compound alone
-
β-lactam antibiotic alone
-
This compound and β-lactam in combination
-
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of synergy between β-lactam antibiotics and this compound.
Caption: Experimental workflow for the checkerboard synergy assay.
References
Validating the presence of the Kanamycin resistance gene in transformants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for validating the presence of the Kanamycin resistance gene (kanR) in transformed cells. Successful transformation and selection are critical steps in numerous molecular biology workflows, and robust validation is essential to ensure the integrity of downstream experiments. Here, we objectively compare the performance of common validation techniques, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Validation Methods
The selection of a validation method depends on various factors, including the required sensitivity, throughput, budget, and the nature of the research question. The following table summarizes the key performance indicators for the most common techniques.
| Feature | Replica Plating | Polymerase Chain Reaction (PCR) | Sanger Sequencing |
| Principle | Phenotypic selection based on cell viability in the presence of Kanamycin. | In vitro amplification of a specific DNA sequence of the kanR gene. | Determination of the precise nucleotide sequence of the kanR gene or a fragment thereof. |
| Information Provided | Indirect evidence of a functional resistance gene. | Presence of the kanR gene sequence. | Confirms the presence and integrity of the kanR gene sequence, identifying any mutations. |
| Sensitivity | Moderate; dependent on expression levels and selection conditions. | High; can detect low copy numbers of the gene.[1] | High; can detect the gene from a small amount of template DNA. |
| Specificity | Moderate; spontaneous mutations can lead to false positives. | High; dependent on primer design. | Very High; provides the exact sequence. |
| Turnaround Time | 24-48 hours (for colony growth). | 4-8 hours. | 24-72 hours. |
| Cost per Sample | Low. | Moderate. | High. |
| Throughput | High; suitable for screening large numbers of colonies.[2][3] | High; can be automated for 96- or 384-well formats. | Moderate to High, depending on the sequencing provider. |
| Key Advantage | Simple, low-cost screening of functional resistance. | Rapid and sensitive detection of the gene.[4] | Definitive confirmation of gene identity and integrity.[5] |
| Key Disadvantage | Does not directly detect the gene; prone to false positives. | Does not confirm gene expression or function. | Higher cost and longer turnaround time compared to PCR.[6] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Replica Plating
This technique is a classical and straightforward method for screening for antibiotic resistance.[2][3]
Objective: To qualitatively assess the Kanamycin resistance of a large number of colonies by transferring them from a master plate to a selective plate containing Kanamycin.
Materials:
-
Master plate with transformed colonies
-
Petri plates with non-selective agar medium
-
Petri plates with selective agar medium (containing Kanamycin)
-
Sterile velveteen cloth or replica plating tool
-
Sterile forceps
Procedure:
-
Grow the transformed colonies on a non-selective master plate until they are of a suitable size.
-
Gently press a sterile velveteen cloth onto the surface of the master plate to pick up an imprint of the colonies.
-
Carefully press the velveteen cloth onto a fresh, selective plate containing Kanamycin, ensuring the same orientation as the master plate.
-
To ensure the transfer was successful, a second replica can be made onto a fresh non-selective plate.[3]
-
Incubate the replica plates at the appropriate temperature until colonies appear on the control plate (typically 12-24 hours).
-
Data Analysis: Compare the growth on the selective plate to the master plate. Colonies that grow on the Kanamycin-containing plate are considered putative transformants carrying a functional Kanamycin resistance gene.
Polymerase Chain Reaction (PCR)
PCR is a rapid and highly sensitive molecular technique to confirm the presence of the kanR gene.[4]
Objective: To amplify a specific region of the Kanamycin resistance gene from the genomic or plasmid DNA of transformed colonies.
Materials:
-
Putative transformant colonies
-
Sterile water or TE buffer
-
PCR tubes
-
Forward and reverse primers specific for the kanR gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Template Preparation:
-
Pick a single colony from the selective plate and resuspend it in 20-50 µL of sterile water or TE buffer.
-
Lyse the cells by heating at 95°C for 10 minutes to release the DNA.
-
Centrifuge to pellet the cell debris and use the supernatant as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing water, PCR buffer, dNTPs, forward primer, reverse primer, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µL of the cell lysate (template DNA) to each tube. Include a positive control (plasmid DNA with kanR) and a negative control (no template).
-
-
Thermocycling:
-
Perform PCR with the following general conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute/kb of amplicon length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis:
-
Mix the PCR products with loading dye and run on an agarose gel.
-
Visualize the DNA bands under UV light.
-
-
Data Analysis: The presence of a band of the expected size in the lanes corresponding to the transformant colonies confirms the presence of the kanR gene.
Sanger Sequencing
Sanger sequencing provides the most definitive validation by determining the exact nucleotide sequence of the kanR gene.[5]
Objective: To sequence the amplified kanR gene to confirm its identity and check for any mutations.
Materials:
-
Purified PCR product of the kanR gene
-
Sequencing primer (either the forward or reverse PCR primer)
-
Access to a Sanger sequencing service
Procedure:
-
PCR Product Purification:
-
Purify the PCR product from the previous step to remove primers, dNTPs, and polymerase. This can be done using a commercial PCR purification kit.
-
-
Sequencing Reaction:
-
Submit the purified PCR product and a sequencing primer to a sequencing facility. The facility will perform the cycle sequencing reaction using fluorescently labeled dideoxynucleotides.
-
-
Capillary Electrophoresis:
-
The sequencing products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The sequencing facility will provide a chromatogram showing the fluorescent peaks corresponding to each nucleotide.
-
Analyze the sequence data using appropriate software and align it to the known reference sequence of the kanR gene to confirm its identity and screen for any mutations.
-
Mandatory Visualizations
Caption: Experimental workflow for validating Kanamycin resistance.
Caption: Mechanism of Kanamycin action and resistance.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. Replica plating - Wikipedia [en.wikipedia.org]
- 3. Replica_plating [bionity.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
Kanamycin B in the Research Arena: A Comparative Guide to its Side Effects and Toxicity
For researchers, scientists, and drug development professionals, understanding the toxicological profile of an antibiotic is as crucial as knowing its efficacy. Kanamycin B, a member of the aminoglycoside family, is a potent antibiotic used in various research models. However, its utility is often shadowed by its significant side effects, primarily ototoxicity and nephrotoxicity. This guide provides a comprehensive comparison of this compound's toxicity with other commonly used aminoglycosides, supported by experimental data and detailed protocols to aid in the design of robust preclinical studies.
Comparative Toxicity Profile of Aminoglycosides
The principal dose-limiting toxicities of aminoglycosides are damage to the inner ear (ototoxicity) and kidneys (nephrotoxicity). The severity of these effects varies between different aminoglycosides. Experimental data from various animal models provide a basis for comparing their toxic potential.
This compound has been shown to be more cochleotoxic than Kanamycin A on an equimolar basis in guinea pigs.[1] This increased toxicity is attributed to its higher number of amino groups, leading to a greater cationic charge and stronger interaction with cell membranes. In comparative studies in rats, the rank order of nephrotoxicity has been reported as Gentamicin being the most toxic, followed by Sisomicin, Amikacin, and Kanamycin, then Tobramycin, Netilmicin, and Streptomycin being the least nephrotoxic.
| Antibiotic | Animal Model | Toxicity Endpoint | Route of Administration | Effective Dose/Observation |
| This compound | Guinea Pig | Ototoxicity (Cochlear Damage) | Intratympanic | More cochleotoxic than Kanamycin A at equimolar doses[1] |
| Kanamycin | Rat | Nephrotoxicity | Intramuscular | Toxic threshold dose: 5 mg/kg/day[2] |
| Kanamycin | Rat | Ototoxicity (Auditory Threshold Shift) | Subcutaneous | 400 mg/kg for 15 days induced significant threshold shifts[3][4] |
| Amikacin | Rat | Nephrotoxicity | Subcutaneous | 500 mg/kg induced 100% nephrotoxicity vs. 30% at 100 mg/kg[5][6] |
| Gentamicin | Rat | Nephrotoxicity | Intraperitoneal | 100 mg/kg/day for 8 days induced apoptosis in renal cortex |
| Gentamicin | Guinea Pig | Ototoxicity (Hair Cell Loss) | Subcutaneous | 100 mg/kg for 14 days caused significant hair cell loss |
| Tobramycin | Mouse | Acute Toxicity (LD50) | Intravenous | 77 mg/kg[7] |
| Tobramycin | Mouse | Acute Toxicity (LD50) | Subcutaneous | 560 mg/kg[7] |
Understanding the Mechanisms of Toxicity
The ototoxic and nephrotoxic effects of this compound and other aminoglycosides stem from their accumulation in specific cell types and the subsequent triggering of cellular death pathways.
Ototoxicity Signaling Pathway
Aminoglycosides enter the hair cells of the inner ear primarily through mechanotransduction channels. Once inside, they can trigger a cascade of events leading to apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9] This ultimately results in the activation of caspases, the executioners of apoptosis.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Kanamycin and Cisplatin Ototoxicity: Differences in Patterns of Oxidative Stress, Antioxidant Enzyme Expression and Hair Cell Loss in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]
Kanamycin B: A Comparative Analysis of Efficacy Against Gram-Positive and Gram-Negative Bacteria
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a crucial tool in combating bacterial infections. The commercially available form is primarily Kanamycin A, with Kanamycin B present as a minor component, typically less than 4%.[1] this compound is also a precursor in the biosynthesis of Kanamycin A and is a key starting material for the semi-synthesis of other important antibiotics like arbekacin and dibekacin.[1] This guide provides a comparative analysis of this compound's efficacy against gram-positive and gram-negative bacteria, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Cell Walls
Kanamycin exerts its bactericidal effect by inhibiting protein synthesis.[2] It irreversibly binds to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and the production of non-functional proteins.[2] This disruption of protein synthesis is ultimately lethal to the bacterial cell.
The primary difference in Kanamycin's efficacy against gram-positive and gram-negative bacteria lies in their distinct cell wall structures, which affects the antibiotic's entry into the cell.
-
Gram-Negative Bacteria: These bacteria possess an outer membrane containing lipopolysaccharides (LPS). Kanamycin, being a polycationic molecule, interacts with the negatively charged LPS, displacing divalent cations like Mg2+ and Ca2+. This disrupts the integrity of the outer membrane, creating pores that facilitate the uptake of the antibiotic into the periplasmic space and subsequently into the cytoplasm.[2]
-
Gram-Positive Bacteria: Lacking an outer membrane, gram-positive bacteria have a thick peptidoglycan layer rich in teichoic acids. Kanamycin interacts with these teichoic acids and phospholipids in the cell membrane to gain entry into the cell.[2]
While Kanamycin can enter both types of bacteria, its self-promoted uptake mechanism in gram-negative bacteria often leads to a higher intracellular concentration and greater efficacy against this group of organisms.[2]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] Generally, Kanamycin exhibits lower MIC values against gram-negative bacteria, indicating higher efficacy. It is important to note that much of the available literature refers to "Kanamycin" without specifying the variant; in such cases, it is typically Kanamycin A, the major component.
| Bacterial Species | Gram Stain | Kanamycin MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Negative | 4 | [4] |
| Escherichia coli | Negative | 6 - 30 | [5] |
| Pseudomonas aeruginosa | Negative | 0.98 - 1.95 | [6] |
| Klebsiella pneumoniae | Negative | 0.98 - 1.95 | [6] |
| Staphylococcus aureus ATCC 29213 | Positive | > 64 | [4] |
| Enterococcus faecalis | Positive | 0.98 - 1.95 | [6] |
Note: The MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Aseptically prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in MHB across the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
Leave a column of wells with only MHB to serve as a growth control and another column with uninoculated MHB as a sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
References
- 1. Modulation of this compound and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Kanamycin B
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Kanamycin B, a heat-stable aminoglycoside antibiotic. Adherence to these protocols is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. All personnel handling this compound waste must be familiar with these procedures.
Core Safety and Disposal Principles
Improper disposal of antibiotics, such as this compound, can lead to their release into the environment, contributing to the rise of antibiotic-resistant bacteria, also known as "superbugs," and causing potential harm to aquatic life and ecosystems.[1][2] Standard laboratory inactivation methods like autoclaving are ineffective for this compound due to its heat stability.[1][3] Therefore, all this compound waste, including stock solutions, used media, and contaminated materials, must be treated as hazardous chemical waste.[1][3]
Before commencing any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[4][5] All handling of this compound waste should be performed in a well-ventilated area.[5]
Procedural Guide for this compound Disposal
The universally recommended and safest method for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, and pipette tips.
-
Place these materials into a designated, clearly labeled hazardous waste container.[4]
-
-
Liquid Waste:
-
Stock Solutions: this compound stock solutions, which are at a much higher concentration, are considered hazardous chemical waste.[3] They should be collected in a dedicated, approved container for chemical waste.[3]
-
Used Culture Media: Collect all liquid media containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not discharge antibiotic-containing media down the drain.[3]
-
Label the container clearly as "this compound Waste" or "Antibiotic Waste."
-
Step 2: Storage
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong acids and bases.[5]
-
Follow your institution's guidelines for the storage of chemical waste.
Step 3: Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Do not attempt to dispose of the waste through regular trash or down the sink.
Alternative Inactivation Methods (Use with Caution)
While collection by EHS is the standard, some literature mentions other potential inactivation methods. However, these are not universally recommended and lack standardized, validated protocols. These methods should only be considered after a thorough risk assessment and with the explicit approval of your institution's EHS department.
| Inactivation Method | Description | Associated Risks and Uncertainties |
| Autoclaving at Acidic pH | Some sources suggest that Kanamycin can be inactivated by autoclaving at a very acidic pH.[1][3] | The specific pH, temperature, and duration required for complete inactivation are not well-documented. Acidifying the waste, especially if it contains bleach, can release hazardous chlorine gas.[6] This method may also damage autoclaves not designed for corrosive materials.[6] |
| Alkaline Hydrolysis | This method involves raising the pH of the liquid waste to ≥ 12.0 with a strong base like sodium hydroxide (NaOH) and incubating for an extended period (e.g., ≥ 24 hours) to allow for chemical degradation.[7] | While effective for some antibiotics, specific protocols for this compound are not readily available. Handling strong bases requires additional safety precautions. The final neutralized solution must be approved for drain disposal by EHS.[7] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This information is intended as a guide. Always consult and adhere to your institution's specific waste disposal policies and local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. DCHAS-L Archives, Jun 10 2022 - Re: [DCHAS-L] Disposing of kanamycin [ilpi.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling Kanamycin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with substances like Kanamycin B, an aminoglycoside antibiotic, understanding the correct handling and disposal procedures is not just a matter of compliance, but of personal and environmental safety. This guide provides essential, immediate safety and logistical information for the proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | To protect against splashes and dust.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use; compliant with EU Directive 89/686/EEC and EN 374 | To prevent skin contact and potential sensitization.[1] |
| Protective clothing (e.g., lab coat, overalls) | Fire/flame resistant and impervious clothing is recommended. | To protect skin and personal clothing from contamination.[1][2] | |
| Respiratory Protection | Full-face respirator or NIOSH/MSHA approved respirator | Use if exposure limits are exceeded or irritation is experienced.[1][2] | To prevent inhalation of dust or aerosols, which may cause allergic reactions or respiratory difficulties.[3] |
Note: Occupational Exposure Limits (OELs) for this compound are not consistently established in the provided safety data sheets.[1][4][5] Therefore, it is critical to handle it in a well-ventilated area and use engineering controls like a chemical fume hood to minimize airborne concentrations.[2][6]
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust and aerosol formation.[1][2][6] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the handling area.[7] Contaminated work clothing should be laundered separately before reuse.[7]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7] Do not breathe in dust or aerosols.[2]
2. In Case of a Spill:
-
Minor Spills: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][7] Avoid generating dust during cleanup.[2]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[7] Control personal contact by wearing appropriate PPE.[7] Prevent the spillage from entering drains or water courses.[7]
3. First Aid Measures:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical advice.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation or a rash occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen.[2] If respiratory symptoms occur, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[3]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste. All waste disposal must be in accordance with local, state, and federal regulations.[7]
-
Waste Containers: Use suitable, labeled containers for the disposal of this compound waste.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, wipes, and containers, should also be disposed of as hazardous waste.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal procedures are followed.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
